6-Oxaspiro[3.4]octan-2-one
Description
The exact mass of the compound this compound is 126.068079557 g/mol and the complexity rating of the compound is 143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-oxaspiro[3.4]octan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-3-7(4-6)1-2-9-5-7/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVBQHOYZLCBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311498 | |
| Record name | 6-Oxaspiro[3.4]octan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-98-8 | |
| Record name | 6-Oxaspiro[3.4]octan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxaspiro[3.4]octan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Oxaspiro[3.4]octan-2-one is a spirocyclic organic compound with potential applications in medicinal chemistry and materials science. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the fundamental properties of this compound. Due to a scarcity of published experimental data for this specific molecule, this document leverages data from structurally related compounds and established principles of organic chemistry to provide predicted properties and potential synthetic and characterization methodologies.
Core Properties
The fundamental properties of this compound are summarized below. It is critical to note that most of the quantitative data are predicted values based on computational models due to the absence of experimentally determined values in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |
| Molecular Weight | 126.15 g/mol | PubChem[1] |
| Monoisotopic Mass | 126.06808 Da | PubChem[1] |
| SMILES | C1COCC12CC(=O)C2 | PubChem[1] |
| InChI | InChI=1S/C7H10O2/c8-6-3-7(4-6)1-2-9-5-7/h1-5H2 | PubChem[1] |
| InChIKey | UKVBQHOYZLCBEA-UHFFFAOYSA-N | PubChem[1] |
| Predicted XlogP | -0.2 | PubChem[1] |
| Predicted Boiling Point | Not available | |
| Predicted Melting Point | Not available | |
| Predicted Solubility | Soluble in water and polar organic solvents (predicted) | General chemical principles |
Synthesis and Purification
While no specific experimental protocol for the synthesis of this compound has been documented in the reviewed literature, a plausible synthetic route can be conceptualized based on established organic chemistry reactions.
Proposed Synthetic Pathway
A potential synthetic approach could involve the oxidation of the corresponding alcohol, 6-Oxaspiro[3.4]octan-2-ol.
Caption: Proposed oxidation of 6-Oxaspiro[3.4]octan-2-ol.
General Experimental Protocol (Hypothetical)
-
Oxidation: To a solution of 6-Oxaspiro[3.4]octan-2-ol in a suitable solvent (e.g., dichloromethane), an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or reagents for a Swern oxidation would be added. The reaction would be stirred at an appropriate temperature (e.g., room temperature or below) and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture would be quenched and extracted with an organic solvent. The combined organic layers would be washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product would be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure this compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the compound's structure and data from analogous compounds.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons in the cyclobutanone (B123998) and tetrahydrofuran (B95107) rings. The chemical shifts would be influenced by the adjacent carbonyl and ether functionalities.
13C NMR Spectroscopy
The carbon NMR spectrum would be characterized by a peak in the downfield region corresponding to the carbonyl carbon. Other signals would represent the spiro carbon and the methylene (B1212753) carbons of the two rings. Based on typical chemical shift values, the carbonyl carbon (C=O) would likely appear in the 205-220 ppm range.[2][3]
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong absorption band characteristic of a carbonyl group (C=O stretch), anticipated in the region of 1750-1780 cm⁻¹ for a strained cyclobutanone. The spectrum would also show C-O stretching vibrations for the ether linkage.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (126.15 g/mol ). Fragmentation patterns would likely involve cleavage of the cyclobutanone and tetrahydrofuran rings.
Caption: Workflow for spectroscopic characterization.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no available information in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. The spiro[3.4]octane scaffold is, however, present in a number of biologically active molecules, suggesting that this compound could be a valuable building block in drug discovery programs.
Conclusion
This compound represents a chemical entity with untapped potential. While experimental data on its fundamental properties are currently lacking, this technical guide provides a foundational understanding based on theoretical predictions and analogy to related structures. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to explore its potential applications in science and technology. Researchers are encouraged to use the information herein as a starting point for their investigations.
References
An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one: IUPAC Nomenclature, Structure, and Synthetic Considerations
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 6-Oxaspiro[3.4]octan-2-one, a spirocyclic ketone with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this document also includes information on related oxaspiro[3.4]octanone structures and general synthetic methodologies for this class of compounds.
IUPAC Name and Chemical Structure
The nomenclature and structural representation of this compound are fundamental to its identity in chemical literature and databases.
IUPAC Name: this compound
This name is derived from the following systematic rules:
-
Spiro: Indicates a spirocyclic compound, characterized by a single atom common to two rings.
-
[3.4]: Defines the number of atoms in each ring connected to the spiro atom, excluding the spiro atom itself. In this case, a cyclobutane (B1203170) ring (4 atoms, thus '3' other atoms) and a tetrahydrofuran (B95107) ring (5 atoms, thus '4' other atoms).
-
octan: Specifies a total of eight atoms in the bicyclic system.
-
6-Oxa: Denotes that an oxygen atom replaces a carbon at the 6th position of the spiroalkane scaffold.
-
-2-one: Indicates a ketone functional group at the 2nd position.
Chemical Structure:
The two-dimensional structure of this compound is depicted below:
Physicochemical and Spectral Data
| Property | This compound (Predicted) | 2-Oxaspiro[3.4]octan-6-one (Predicted) | 6-Oxaspiro[3.4]octan-7-one (Predicted) |
| Molecular Formula | C₇H₁₀O₂ | C₇H₁₀O₂ | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol | 126.15 g/mol | 126.15 g/mol |
| XLogP3 | -0.1 | 0.4 | 0.8 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Rotatable Bond Count | 0 | 0 | 0 |
| Exact Mass | 126.06808 g/mol | 126.06808 g/mol | 126.06808 g/mol |
| Monoisotopic Mass | 126.06808 g/mol | 126.06808 g/mol | 126.06808 g/mol |
| Topological Polar Surface Area | 26.3 Ų | 26.3 Ų | 26.3 Ų |
| Heavy Atom Count | 9 | 9 | 9 |
| Complexity | 121 | 121 | 121 |
Synthetic Approaches: The Paternò-Büchi Reaction
While a specific, validated synthesis for this compound has not been detailed in the literature, the Paternò-Büchi reaction stands as a primary photochemical method for constructing the oxetane (B1205548) ring present in spiro-oxetane ketones. This [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful tool for generating four-membered ether rings.
A plausible synthetic route to the 6-oxaspiro[3.4]octane core would involve the photochemical cycloaddition of a cyclopentanone (B42830) derivative with an appropriate alkene.
Generalized Experimental Protocol for Spiro-Oxetane Synthesis via Paternò-Büchi Reaction
The following protocol is a generalized procedure based on known methods for synthesizing spirocyclic oxetanes. Optimization of reactants, solvents, and reaction conditions would be necessary for the specific synthesis of this compound.
Materials:
-
Cyclopentenone or a suitable derivative (carbonyl component)
-
Alkene (e.g., ethylene (B1197577) for the parent ring system)
-
Anhydrous, photochemically inert solvent (e.g., acetonitrile, benzene)
-
High-pressure mercury lamp or other suitable UV light source
-
Photoreactor with a cooling system
-
Inert gas (e.g., nitrogen or argon) for degassing
Procedure:
-
Reaction Setup: A solution of the cyclopentenone derivative and the alkene is prepared in the chosen anhydrous solvent within a quartz or borosilicate glass photoreactor. The concentrations of the reactants are typically in the range of 0.1-0.5 M.
-
Degassing: The solution is thoroughly degassed by bubbling with a stream of inert gas (nitrogen or argon) for at least 30 minutes prior to irradiation. This is crucial to remove dissolved oxygen, which can quench the excited triplet state of the carbonyl compound.
-
Irradiation: The reaction mixture is irradiated with a high-pressure mercury lamp while maintaining a constant temperature, often near room temperature, using a cooling bath.
-
Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials and the formation of the product.
-
Work-up: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired spiro-oxetane ketone.
-
Characterization: The structure of the purified product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Visualizing Synthetic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of synthetic and analytical processes.
Caption: A generalized workflow for the synthesis and analysis of this compound.
Potential Signaling Pathways and Biological Relevance
While no specific biological activity or involvement in signaling pathways has been reported for this compound, the spiro-oxetane motif is of significant interest in drug discovery. The rigid, three-dimensional nature of this scaffold can lead to improved metabolic stability, enhanced binding affinity to protein targets, and favorable physicochemical properties.
The introduction of the oxetane ring can modulate properties such as lipophilicity and aqueous solubility, which are critical for drug development. Further research into the biological effects of this compound and its derivatives could uncover novel therapeutic applications.
Caption: The influence of the spiro-oxetane scaffold on drug-like properties.
Conclusion
This compound is a structurally intriguing molecule with potential for further exploration in various scientific domains. While experimental data remains scarce, this guide provides a foundational understanding of its nomenclature, predicted properties, and viable synthetic strategies. The continued interest in spirocyclic systems in drug discovery suggests that compounds like this compound may become valuable building blocks for future therapeutic agents. Further research is warranted to synthesize and characterize this compound and to evaluate its biological activity.
"6-Oxaspiro[3.4]octan-2-one" CAS number and molecular formula
Molecular Formula: C₇H₁₀O₂
Despite a comprehensive search, a specific CAS number for 6-Oxaspiro[3.4]octan-2-one could not be definitively identified in publicly available chemical databases. The molecular formula has been established as C₇H₁₀O₂.
This technical guide aims to provide an overview of the state of knowledge regarding this compound. However, due to the limited specific information available for this exact compound, this document will also reference general methodologies and data for structurally similar spiroketones to provide a broader context for researchers, scientists, and drug development professionals.
Physicochemical Properties
Table 1: Calculated Physicochemical Properties for C₇H₁₀O₂
| Property | Value | Source |
| Molecular Weight | 126.15 g/mol | Calculated |
| Exact Mass | 126.0681 g/mol | Calculated |
| C | 66.65% | Calculated |
| H | 7.99% | Calculated |
| O | 25.36% | Calculated |
Note: These values are based on the molecular formula and have not been experimentally verified.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly described in the scientific literature. However, general synthetic strategies for related spiroketones can provide a foundational approach for its preparation.
General Synthetic Approaches to Spiroketones
The synthesis of spirocyclic ketones often involves intramolecular cyclization reactions or the use of specialized starting materials. Potential synthetic routes for this compound could include:
-
Intramolecular Aldol Condensation: A suitably substituted linear precursor containing both a ketone and an aldehyde or another ketone functionality could be cyclized under basic or acidic conditions.
-
Ring-Closing Metathesis (RCM): A diene precursor could be cyclized using a Grubbs-type catalyst to form the spirocyclic core.
-
[2+2] Cycloaddition: A photochemical or thermal [2+2] cycloaddition between a cyclic enol ether and a ketene (B1206846) or ketene equivalent could potentially form the four-membered ring of the spirocycle.
It is crucial to note that these are generalized pathways and would require significant experimental optimization for the specific synthesis of this compound.
Characterization Methodology
Once synthesized, the structure of this compound would be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for determining the connectivity and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: The presence of the carbonyl group (C=O) from the ketone would be identified by a characteristic strong absorption band.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.
Signaling Pathways and Biological Activity
There is no information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound.
For researchers interested in the potential biological applications of this molecule, a logical first step would be to perform a broad panel of in vitro assays to screen for any potential bioactivity. This could include assays for cytotoxicity, receptor binding, and enzyme inhibition.
Logical Workflow for Future Research
Given the lack of specific data, a logical workflow for a research program focused on this compound would be as follows:
Spectroscopic Profile of 6-Oxaspiro[3.4]octan-2-one: A Technical Guide
This technical guide provides a detailed overview of the predicted spectroscopic data for 6-Oxaspiro[3.4]octan-2-one, a spirocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on its chemical structure and established spectroscopic principles. It is intended to serve as a reference for researchers, scientists, and professionals in drug development.
Molecular Structure
This compound possesses a unique bicyclic system where a cyclobutanone (B123998) ring and a tetrahydrofuran (B95107) ring are joined by a spiro carbon atom. This structure dictates its characteristic spectroscopic features.
Caption: 2D representation of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1, H3 | 2.5 - 3.0 | m | 4H |
| H5 | 3.8 - 4.2 | t | 2H |
| H7 | 2.0 - 2.4 | t | 2H |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (C2) | 205 - 220 |
| Spiro C (C4) | 80 - 95 |
| -CH₂-O- (C5) | 65 - 75 |
| -CH₂- (C1, C3) | 40 - 55 |
| -CH₂- (C7) | 30 - 45 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1775 - 1795 | Strong |
| C-O-C (Ether) | 1050 - 1150 | Strong |
| C-H (Aliphatic) | 2850 - 3000 | Medium-Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Feature | m/z |
| Molecular Ion [M]⁺ | 126.0681 |
| Key Fragments | 98, 84, 70, 56, 42 |
Disclaimer: The spectroscopic data presented above are predicted based on the chemical structure and have not been confirmed by experimental results.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 45° pulse angle, a longer acquisition time, and a relaxation delay of 2-10 seconds.
-
For multiplicity information, DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be performed.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (Liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (Solid): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest and place it in an appropriate IR cell.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or solvent).
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. For a relatively small and volatile molecule like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Oxaspiro[3.4]octan-2-one, a spirocyclic compound featuring an oxetane (B1205548) ring fused to a γ-lactone. While the specific discovery and historical account of this molecule are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. This document outlines the history of related spirocyclic systems, proposes synthetic strategies, presents key data, and explores the potential applications of this scaffold in drug discovery, particularly as a modulator of key signaling pathways.
Historical Context: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
The field of spirocyclic chemistry has gained considerable momentum in recent decades, driven by the demand for novel three-dimensional molecular frameworks in drug discovery. The rigid nature of spirocycles offers a level of conformational restriction that can lead to enhanced binding affinity and selectivity for biological targets. The 6-oxaspiro[3.4]octane core, combining the strained oxetane ring with a stable lactone, represents an intriguing scaffold with the potential for unique physicochemical and pharmacological properties.
The synthesis of spiro-oxetanes has been advanced through various methodologies, including the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition that provides a direct route to the oxetane ring. Additionally, methods involving intramolecular Williamson etherification and ring contraction of γ-lactones have been developed to access these strained cyclic ethers. The synthesis of spiro-lactones has also been extensively explored, with numerous methods available for the construction of this important heterocyclic motif, often found in biologically active natural products. The convergence of these synthetic strategies provides a foundation for the construction of complex spirocyclic systems like this compound.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be envisioned through a multi-step sequence, leveraging established methodologies for the formation of the constituent rings. A potential workflow is outlined below.
Caption: Proposed Synthetic Workflow for this compound.
Physicochemical and Spectroscopic Data
| Property | Expected/Illustrative Value |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| Appearance | Colorless oil or low-melting solid |
| Boiling Point | Not determined |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.5-4.8 (m, 2H, -OCH₂-), 2.8-3.2 (m, 2H, -CH₂CO-), 2.0-2.5 (m, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 175-180 (C=O), 75-80 (-O-C-spiro), 65-70 (-OCH₂-), 30-40, 20-30 |
| IR (neat, cm⁻¹) | ~1770 (C=O, γ-lactone), ~980 (oxetane C-O stretch) |
| Mass Spec. (EI) | m/z 126 (M⁺) |
Experimental Protocols
The following protocols are proposed for the synthesis of this compound based on established chemical transformations.
This protocol describes a general procedure for the photochemical cycloaddition to form a spiro-oxetane.
Materials:
-
Cyclobutanone
-
Acetonitrile (B52724) (photochemical grade)
-
High-pressure mercury lamp photoreactor with a Pyrex filter
Procedure:
-
A solution of cyclobutanone (1.0 eq) and 2-methoxypropene (1.2 eq) in anhydrous acetonitrile is prepared in the photoreactor vessel.
-
The solution is deoxygenated by bubbling with dry nitrogen for 30 minutes.
-
The reaction mixture is irradiated with the high-pressure mercury lamp while maintaining the temperature at 20°C using a cooling bath.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent and excess volatile reagents are removed under reduced pressure.
-
The crude product, a functionalized 6-oxaspiro[3.4]octane derivative, is purified by silica (B1680970) gel column chromatography.
This part of the synthesis would involve several steps of functional group manipulation, the specifics of which would depend on the exact structure of the intermediate from the Paternò-Büchi reaction. A generalized workflow is as follows:
-
Hydrolysis of the enol ether moiety: Treatment with a mild acid would convert the methoxy (B1213986) ether to a ketone.
-
Baeyer-Villiger Oxidation: The resulting ketone can be oxidized using an agent like m-CPBA to insert an oxygen atom and form the lactone ring.
-
Purification: The final product, this compound, would be purified by column chromatography or distillation.
Biological Significance and Therapeutic Potential: Targeting the JAK-STAT Pathway
Spirocyclic scaffolds are increasingly recognized for their potential as modulators of protein-protein interactions and enzyme activity. The 6-oxaspiro[3.4]octane core, with its defined three-dimensional structure, is a promising candidate for the design of inhibitors for various therapeutic targets. One such target of significant interest is the Janus kinase (JAK) family of enzymes, which play a crucial role in the JAK-STAT signaling pathway.
The JAK-STAT pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation. Dysregulation of this pathway is implicated in a range of diseases, including autoimmune disorders and cancer. Small molecule inhibitors of JAKs have shown considerable therapeutic success.
Caption: Hypothetical Inhibition of the JAK-STAT Signaling Pathway.
The unique topology of this compound derivatives could allow for novel interactions within the ATP-binding pocket of JAKs, potentially leading to the development of highly selective and potent inhibitors.
Conclusion
This compound represents a fascinating, yet underexplored, molecular scaffold. While its direct history and synthesis are not well-defined, the principles of modern organic synthesis provide clear pathways to its construction. The combination of a strained oxetane and a stable lactone in a rigid spirocyclic framework makes it an attractive candidate for fragment-based drug discovery and lead optimization campaigns. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock their full potential in the development of novel therapeutics.
6-Oxaspiro[3.4]octan-2-one: A Technical Guide for Researchers
Disclaimer: The following guide on 6-Oxaspiro[3.4]octan-2-one is a prospective analysis based on established chemical principles and analogous compounds, as a comprehensive literature review did not yield specific experimental data for this exact molecule. This document is intended to provide a foundational framework for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of this novel spirocyclic ketone.
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved physicochemical properties and novel interactions with biological targets. The this compound core, incorporating both a tetrahydrofuran (B95107) and a cyclobutanone (B123998) ring, represents an intriguing yet underexplored chemotype. This guide outlines a plausible synthetic approach, proposes analytical characterization methods, and discusses potential avenues for biological evaluation.
Physicochemical Properties
While experimental data is unavailable, computational methods can provide estimated properties for this compound.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₇H₁₀O₂ | PubChem |
| Molecular Weight | 126.15 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | C1CC2(C1)CCOC2=O | PubChem |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Proposed Synthesis
A plausible synthetic route to this compound could involve a multi-step sequence starting from readily available precursors. A potential disconnection approach suggests the formation of the spirocyclic system via an intramolecular cyclization or a cycloaddition reaction. One conceptual pathway is outlined below.
Synthetic Workflow
The following diagram illustrates a hypothetical synthetic workflow for the preparation of this compound.
Caption: Proposed synthetic workflow for this compound.
Hypothetical Experimental Protocol
Step 1: Esterification of Tetrahydrofuran-3-carboxylic acid with Cyclobutanol
To a solution of tetrahydrofuran-3-carboxylic acid (1.0 eq) in dichloromethane (B109758) (DCM, 0.5 M) at 0 °C is added N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq). Cyclobutanol (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 16 hours. The resulting suspension is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield 3-(cyclobutyloxycarbonyl)tetrahydrofuran, which may be purified by column chromatography.
Step 2: Intramolecular Dieckmann Condensation
The ester from the previous step (1.0 eq) is dissolved in anhydrous toluene (B28343) (0.2 M). A strong base, such as sodium hydride (NaH, 1.5 eq) or potassium tert-butoxide (t-BuOK, 1.5 eq), is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is then heated to reflux for 4-6 hours. After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of NH₄Cl.
Step 3: Acidic Workup and Decarboxylation
The quenched reaction mixture is acidified with 1 M HCl and stirred vigorously at room temperature or gentle heating to promote decarboxylation of the intermediate β-keto ester. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product, this compound, is then purified by flash column chromatography on silica (B1680970) gel.
Analytical Characterization
The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aliphatic protons of the tetrahydrofuran and cyclobutanone rings. The chemical shifts and coupling patterns would be characteristic of the spirocyclic structure. |
| ¹³C NMR | A ketone carbonyl signal (~200-220 ppm), a spiro-carbon signal, and signals for the methylene (B1212753) carbons of both rings. |
| FT-IR | A strong absorption band for the ketone carbonyl group (C=O) around 1780 cm⁻¹ (characteristic for a four-membered ring ketone) and C-O-C stretching bands for the ether linkage. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₇H₁₀O₂. |
Potential Applications in Drug Discovery
The unique three-dimensional structure of this compound makes it an interesting scaffold for the development of novel therapeutic agents. The ketone functionality provides a handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.
General Biological Screening Workflow
A typical workflow for assessing the biological activity of a novel compound like this compound is depicted below.
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Potential therapeutic areas for exploration could include oncology, neuroscience, and infectious diseases, where spirocyclic motifs have shown promise. The rigid conformation of the scaffold may allow for selective binding to protein targets that are challenging for more flexible molecules.
Conclusion
While specific literature on this compound is not currently available, this technical guide provides a roadmap for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route leverages well-established organic reactions and should be feasible in a standard laboratory setting. The unique structural features of this spirocycle warrant its investigation as a novel scaffold in drug discovery programs. Researchers are encouraged to explore the synthesis and properties of this and related oxaspirocycles to unlock their therapeutic potential.
An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spirocyclic scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved pharmacological properties. Among these, the 6-oxaspiro[3.4]octan-2-one core and its analogs represent a promising area of exploration for novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to structural analogs and derivatives of this compound. Due to the limited publicly available data on this compound itself, this guide extends its scope to closely related oxaspiro and azaspiro[3.4]octane systems to provide a broader understanding of the potential of this compound class.
Introduction to the this compound Scaffold
The this compound molecule features a unique spirocyclic system where a cyclobutane (B1203170) and a tetrahydrofuran (B95107) ring are joined by a single common carbon atom.[1] This rigid, three-dimensional structure is of significant interest in drug discovery as it allows for the precise spatial arrangement of functional groups, potentially leading to higher binding affinity and selectivity for biological targets. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural analogs have shown promise in various therapeutic areas.
Structural Analogs and Derivatives
A variety of structural analogs of this compound have been synthesized and investigated. These can be broadly categorized based on the heteroatom substitutions within the spirocyclic core.
Azaspiro[3.4]octane Analogs
Nitrogen-containing analogs, such as 6-oxa-2-azaspiro[3.4]octane and 2,6-diazaspiro[3.4]octane, have been explored as bioisosteres for common fragments like piperazine (B1678402) and morpholine (B109124) in drug design.[2] These modifications can influence the physicochemical properties of the molecules, such as solubility and basicity, which are critical for drug-likeness.
Dioxaspiro[3.4]octane Analogs
The synthesis of 2,5-dioxaspiro[3.4]octane derivatives has been reported as three-dimensional analogs of 1,4-dioxanes.[2][3] These compounds serve as valuable building blocks in medicinal chemistry, offering a scaffold with distinct polarity and hydrogen bonding capabilities.[3]
Synthesis of Spiro[3.4]octane Scaffolds
The synthesis of the spiro[3.4]octane core can be achieved through various synthetic strategies. A general workflow often involves the construction of one ring onto a pre-existing cyclic precursor.
Caption: A generalized workflow for the synthesis of spiro[3.4]octane analogs.
Experimental Protocol: Synthesis of 2,5-Dioxaspiro[3.4]octane Derivatives
A reported synthesis of 2,5-dioxaspiro[3.4]octane building blocks employs a ring-closing metathesis (RCM) strategy.[3][4]
Step 1: O-Alkylation To a solution of vinyl oxetanol in an appropriate solvent, sodium hydride is added, followed by the addition of methyl 2-(bromomethyl)acrylate and a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI). The reaction mixture is stirred at elevated temperature to yield the corresponding ether.[3]
Step 2: Ring-Closing Metathesis (RCM) The product from Step 1 is treated with a Grubbs' catalyst (e.g., Grubbs' II) in a suitable solvent like toluene (B28343) at elevated temperature to afford the dihydrofuran carboxylate.[3]
Step 3: Hydrogenation The unsaturated product is then hydrogenated under high pressure using a catalyst such as Pearlman's catalyst (Pd(OH)₂/C) to yield the saturated 2,5-dioxaspiro[3.4]octane carboxylate.[4]
Step 4: Functional Group Interconversion The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, which can be further converted to other functional groups like amines or bromides.[3][4]
Biological Activities of Structural Analogs
While data on this compound is scarce, its aza-analogs have demonstrated significant biological activities.
Antitubercular Activity
Derivatives of 2,6-diazaspiro[3.4]octane have been identified as potent antitubercular agents. A study reported a series of nitrofuran-containing 2,6-diazaspiro[3.4]octane derivatives with remarkable activity against Mycobacterium tuberculosis.
| Compound ID | Modification on Spiro Core | MIC (µg/mL) against M. tuberculosis H37Rv |
| Analog 1 | 2-N-Boc, 6-(5-nitrofuroyl) | > 50 |
| Analog 2 | 2-(cyclopropylmethyl), 6-(5-nitrofuroyl) | 12.5 |
| Analog 3 | 2-(4-methyl-1,2,4-triazol-3-yl), 6-(5-nitrofuroyl) | 0.016 |
Antimalarial Activity
Chiral spiro-δ-lactams, which share the spirocyclic feature, have been reported to possess antimalarial activity, suggesting the potential of spiro[3.4]octane-containing compounds in this area as well.[5]
Antimicrobial Activity
A series of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, which feature a spiro system, were evaluated for their antimicrobial activity.
| Compound ID | R1 | R2 | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| Spiro-1 | H | H | 128 | 256 |
| Spiro-2 | Cl | H | 64 | 128 |
| Spiro-3 | OH | OH | 8 | 16 |
Experimental Protocols for Biological Assays
Antitubercular Activity Assay
The antimycobacterial activity of the 2,6-diazaspiro[3.4]octane derivatives was assessed using a microplate Alamar Blue assay (MABA).
Protocol:
-
Two-fold serial dilutions of the test compounds are prepared in 7H9 broth in a 96-well microplate.
-
A suspension of Mycobacterium tuberculosis H37Rv is added to each well.
-
Plates are incubated at 37 °C for 7 days.
-
A mixture of Alamar Blue and Tween 80 is added to each well, and the plates are re-incubated.
-
The minimal inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Potential Signaling Pathways
The specific molecular targets and signaling pathways for this compound and its close analogs are not well-defined in the literature. However, based on the observed antitubercular activity of related azaspiro compounds, a hypothetical pathway can be proposed. Nitrofurans are known to be activated by bacterial nitroreductases to generate reactive nitrogen species that can inhibit various cellular processes.
Caption: A proposed mechanism of action for antitubercular nitrofuran-spiro[3.4]octane analogs.
Conclusion and Future Outlook
The this compound scaffold and its structural analogs hold considerable potential for the development of novel therapeutic agents. While research on the parent compound is limited, studies on related aza- and dioxaspiro[3.4]octane derivatives have demonstrated promising biological activities, particularly in the areas of infectious diseases. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to fully explore their therapeutic potential. Elucidation of their mechanism of action and identification of specific molecular targets will be crucial for advancing these compounds in drug discovery pipelines. The synthetic methodologies and biological assays outlined in this guide provide a solid foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
6-Oxaspiro[3.4]octan-2-one: A Scoping Review of Potential Research Avenues
FOR IMMEDIATE RELEASE
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The spirocyclic scaffold has garnered significant attention in medicinal chemistry due to its inherent three-dimensionality, which offers a distinct advantage in exploring novel chemical space for drug discovery. This technical guide focuses on the potential research areas for the novel scaffold, 6-Oxaspiro[3.4]octan-2-one. While direct experimental data for this specific molecule is limited in current literature, this document provides a comprehensive overview based on closely related analogs, offering insights into its synthesis, potential biological activities, and promising research directions.
Synthetic Strategies
The synthesis of the this compound core can be approached through several established methodologies for constructing spirocyclic systems. Key strategies likely involve intramolecular cyclization reactions. Based on the synthesis of related oxaspiro and azaspiro compounds, a plausible synthetic workflow is proposed.
Proposed Synthetic Workflow
Caption: Proposed general synthetic workflow for this compound.
A potential detailed protocol, by analogy to the synthesis of similar spiro-lactones, would involve the reaction of a cyclobutanone derivative bearing a tethered carboxylic acid or a precursor group.
Illustrative Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of a Cyclobutane Precursor. A suitable starting material, such as 1-cyanocyclobutanecarboxylic acid, could be elaborated to introduce a three-carbon chain with a terminal hydroxyl group at the 1-position.
-
Step 2: Intramolecular Lactonization. The resulting hydroxy acid would then be subjected to intramolecular lactonization conditions, such as using Yamaguchi or Mitsunobu conditions, to form the desired this compound. The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 3: Purification. The crude product would be purified using column chromatography on silica (B1680970) gel to afford the pure this compound.
Physicochemical and Spectroscopic Data (Predicted and Analog-Based)
| Property | Predicted/Analog-Based Value | Source |
| Molecular Formula | C₇H₁₀O₂ | PubChem |
| Molecular Weight | 126.15 g/mol | PubChem |
| ¹H NMR (CDCl₃, ppm) | Peaks expected in the regions of 1.5-2.5 (cyclobutane protons) and 3.5-4.5 (protons adjacent to the ether oxygen). | Analog-based |
| ¹³C NMR (CDCl₃, ppm) | Carbonyl carbon signal expected around 170-180 ppm. Spiro carbon signal expected around 80-90 ppm. | Analog-based |
| IR (cm⁻¹) | Strong carbonyl stretch expected around 1750-1770 cm⁻¹. C-O ether stretch expected around 1100-1200 cm⁻¹. | Analog-based |
| Mass Spectrometry | M+ peak expected at m/z = 126. | Calculated |
Potential Research Areas and Biological Activities
The unique three-dimensional structure of this compound makes it an attractive scaffold for exploring a range of biological activities. Research on analogous spirocyclic compounds suggests several promising avenues for investigation.
Anticancer Activity
Derivatives of related azaspiro[3.4]octane scaffolds have shown inhibitory activity against key cancer targets like the Epidermal Growth Factor Receptor (EGFR). The rigid spirocyclic core of this compound could serve as a template for designing novel kinase inhibitors.
Potential Signaling Pathway Involvement
Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.
Antimicrobial and Antiviral Activity
Spirocyclic compounds have demonstrated a broad spectrum of antimicrobial and antiviral activities. The oxaspiro[3.4]octane core could be functionalized to target essential enzymes or processes in bacteria, fungi, or viruses. For instance, nitrofuran derivatives of diazaspiro[3.4]octanes have shown potent antitubercular activity.
Central Nervous System (CNS) Applications
The rigid conformation of spirocycles can lead to high receptor selectivity, a desirable property for CNS-acting drugs. Analogs of this compound could be explored for their potential as ligands for various CNS receptors, such as those involved in neurodegenerative diseases or psychiatric disorders.
Future Directions and Conclusion
This compound represents a novel and underexplored chemical scaffold with significant potential in drug discovery and materials science. The immediate research priorities should focus on:
-
Development of a robust and scalable synthetic route to enable the production of sufficient quantities for further studies.
-
Thorough spectroscopic and physicochemical characterization of the parent molecule.
-
Synthesis of a diverse library of derivatives to explore structure-activity relationships (SAR).
-
Screening of these derivatives against a wide range of biological targets , including kinases, microbial enzymes, and CNS receptors.
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Oxaspiro[3.4]octan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxaspiro[3.4]octan-2-one is a spirocyclic lactone with a unique three-dimensional structure. Spirocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their conformational rigidity and novel chemical space they occupy, which can lead to improved pharmacological properties.[1][2] This document provides detailed protocols for a proposed synthetic route to this compound, designed for researchers and scientists in the field of organic synthesis and drug discovery. The synthesis involves the construction of a key spiro[3.4]octan-2-one intermediate followed by a regioselective Baeyer-Villiger oxidation.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available starting materials. The key steps involve the formation of a cyclobutane (B1203170) ring, construction of the spirocyclic ketone, and subsequent oxidation to the target lactone.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of Cyclobutane-1,1-dicarboxylic acid
This protocol is adapted from established procedures for the synthesis of cyclobutane derivatives.[3]
Step 1: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol (B145695) under an inert atmosphere.
-
Addition of Reagents: To the stirred sodium ethoxide solution, add diethyl malonate (1.0 eq). Subsequently, add 1,3-dibromopropane (1.05 eq) dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or GC.
-
Workup: Cool the reaction mixture and pour it into water. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain diethyl cyclobutane-1,1-dicarboxylate.
Step 2: Hydrolysis to Cyclobutane-1,1-dicarboxylic acid
-
Reaction Setup: In a round-bottom flask, dissolve diethyl cyclobutane-1,1-dicarboxylate (1.0 eq) in a solution of potassium hydroxide (B78521) (2.5 eq) in ethanol/water (1:1).
-
Reaction: Heat the mixture to reflux for 3-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~1.
-
Isolation: The product will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum to yield cyclobutane-1,1-dicarboxylic acid.[4]
Protocol 2: Synthesis of Spiro[3.4]octan-2-one (Hypothetical)
The synthesis of the spiro[3.4]octan-2-one intermediate is a key challenge. A potential route starting from cyclobutanecarboxylic acid (obtained by decarboxylation of the diacid) is outlined below. This is a hypothetical multi-step sequence based on standard organic transformations.
Step 1: Conversion of Cyclobutanecarboxylic acid to a suitable precursor
This would likely involve conversion of the carboxylic acid to an acid chloride, followed by reactions to append a three-carbon chain that can undergo intramolecular cyclization.
Step 2: Intramolecular Cyclization
An intramolecular Friedel-Crafts acylation or a similar cyclization reaction could be employed to form the five-membered ring, yielding the spiro[3.4]octan-2-one.
Note: As no direct literature precedent for this specific transformation was found, significant optimization of reaction conditions would be required.
Protocol 3: Baeyer-Villiger Oxidation to this compound
This protocol is based on the well-established Baeyer-Villiger oxidation of cyclic ketones.[5][6][7]
-
Reaction Setup: In a clean, dry flask, dissolve spiro[3.4]octan-2-one (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
Addition of Oxidant: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Data Presentation
The following tables summarize the expected quantitative data for the key steps. Since Protocol 2 is hypothetical, the data for that step is not included.
Table 1: Reagents and Conditions for Protocol 1
| Step | Reactants | Reagents | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | Diethyl malonate, 1,3-Dibromopropane | NaOEt | Ethanol | 4-6 | Reflux | 60-70 |
| 2 | Diethyl cyclobutane-1,1-dicarboxylate | KOH | Ethanol/Water | 3-4 | Reflux | 85-95 |
Table 2: Reagents and Conditions for Protocol 3
| Step | Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | Spiro[3.4]octan-2-one | m-CPBA | CH₂Cl₂ | 2-4 | 0 to RT | 70-85 |
Visualization of Key Processes
Baeyer-Villiger Oxidation Workflow
The following diagram illustrates the general workflow for the Baeyer-Villiger oxidation step.
Caption: Workflow for the Baeyer-Villiger oxidation of spiro[3.4]octan-2-one.
Conclusion
The provided protocols outline a feasible synthetic route to this compound, a molecule of interest for drug discovery programs. While the synthesis of the spiro[3.4]octan-2-one intermediate requires further investigation and optimization, the subsequent Baeyer-Villiger oxidation is a reliable and well-documented transformation. These application notes serve as a valuable resource for researchers embarking on the synthesis of this and related spirocyclic lactones.
References
- 1. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Oxaspiro[3.4]octan-2-amine|CAS 1374659-21-8 [benchchem.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
Synthesis of 6-Oxaspiro[3.4]octan-2-one: A Detailed Protocol for Drug Discovery
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Oxaspiro[3.4]octan-2-one, a valuable scaffold for the development of novel therapeutics. This spirocyclic lactone is of significant interest to researchers in medicinal chemistry and drug discovery due to its unique three-dimensional structure, which can be exploited to design compounds with improved pharmacological properties. The synthesis involves a two-step sequence, beginning with the formation of the precursor ketone, spiro[3.4]octan-2-one, followed by a regioselective Baeyer-Villiger oxidation to yield the target lactone.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Diethyl cyclobutane-1,1-dicarboxylate (B1232482) | C₁₀H₁₆O₄ | 200.23 | Colorless liquid |
| 1-(Bromomethyl)cyclobutane-1-carboxylic acid | C₆H₉BrO₂ | 193.04 | Solid |
| Spiro[3.4]octan-2-one | C₈H₁₂O | 124.18 | Colorless oil |
| This compound | C₇H₁₀O₂ | 126.15 | Colorless oil |
Table 2: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1a | Hydrolysis | KOH | Ethanol (B145695)/Water | 4 h | Reflux | ~95 |
| 1b | Hunsdiecker Reaction | HgO, Br₂ | CCl₄ | 2 h | Reflux | ~60 |
| 1c | Cyclization | LDA | THF | 1 h | -78 to rt | ~70 |
| 2 | Baeyer-Villiger Oxidation | m-CPBA | CH₂Cl₂ | 12 h | Room Temp. | ~85 |
Experimental Protocols
This synthesis is divided into two main stages: the preparation of spiro[3.4]octan-2-one and its subsequent oxidation to this compound.
Stage 1: Synthesis of Spiro[3.4]octan-2-one
This stage involves a three-step sequence starting from diethyl cyclobutane-1,1-dicarboxylate.
Step 1a: Monohydrolysis of Diethyl cyclobutane-1,1-dicarboxylate
-
To a solution of diethyl cyclobutane-1,1-dicarboxylate (1 equiv.) in ethanol, add a solution of potassium hydroxide (B78521) (1 equiv.) in water dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with cold 2M HCl to precipitate the monoacid.
-
Extract the product with ethyl acetate (B1210297), dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 1-(ethoxycarbonyl)cyclobutanecarboxylic acid.
Step 1b: Hunsdiecker Reaction to form 1-(Bromomethyl)cyclobutane-1-carboxylic acid
-
To a suspension of red mercury(II) oxide (0.5 equiv.) in carbon tetrachloride, add 1-(ethoxycarbonyl)cyclobutanecarboxylic acid (1 equiv.).
-
Heat the mixture to reflux with vigorous stirring.
-
Add a solution of bromine (1 equiv.) in carbon tetrachloride dropwise to the refluxing mixture.
-
Continue refluxing for 1 hour after the addition is complete.
-
Cool the reaction mixture, filter off the mercury(II) bromide, and wash the solid with carbon tetrachloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(bromomethyl)cyclobutane-1-carboxylic acid, which can be used in the next step without further purification.
Step 1c: Intramolecular Cyclization to Spiro[3.4]octan-2-one
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 equiv.) to a solution of diisopropylamine (B44863) (2.2 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere.
-
Add a solution of 1-(bromomethyl)cyclobutane-1-carboxylic acid (1 equiv.) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford spiro[3.4]octan-2-one.
Stage 2: Baeyer-Villiger Oxidation to this compound
-
To a solution of spiro[3.4]octan-2-one (1 equiv.) in dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv.) portion-wise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Visualizations
The following diagrams illustrate the key logical relationships and workflows in the synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified signaling pathway of the Baeyer-Villiger oxidation mechanism.
Application Notes and Protocols for 6-Oxaspiro[3.4]octan-2-one Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 6-oxaspiro[3.4]octan-2-one scaffold and its analogues are emerging as privileged structures in medicinal chemistry. Their inherent three-dimensional and rigid nature offers a unique conformational profile that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. While direct applications of this compound are not extensively documented in publicly available research, the broader class of spiro[3.4]octane derivatives has shown significant promise in the development of novel therapeutics.
This document provides detailed application notes and protocols for two exemplary classes of spiro[3.4]octane derivatives that have been successfully developed as potent and selective inhibitors of key therapeutic targets: Hematopoietic Progenitor Kinase 1 (HPK1) and Monoacylglycerol Lipase (MAGL).
Application in Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition for Cancer Immunotherapy
Introduction to HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Ste20 serine/threonine kinase family, is a critical negative regulator of T-cell activation.[1][2] It is predominantly expressed in hematopoietic cells and plays a crucial role in suppressing the anti-tumor immune response.[1][3] Inhibition of HPK1 has been shown to enhance T-cell activation, proliferation, and cytokine production, making it a promising strategy for cancer immunotherapy.[1][3][4] Spiro[3.4]octane-based compounds have emerged as potent HPK1 inhibitors with favorable drug-like properties.[2][3]
Quantitative Data: Spiro[3.4]octane-based HPK1 Inhibitors
A recent study by Peng et al. (2024) described the development of a potent and selective spiro[3.4]octane-based HPK1 inhibitor, compound 16 .[2] The key in vitro and in vivo data for this compound are summarized in the table below.
| Parameter | Compound 16 | Reference Compound |
| HPK1 IC50 | 2.67 nM | - |
| GLK IC50 | >100-fold selectivity | - |
| Kinase Selectivity | >300-fold against a panel of kinases | - |
| In vivo Efficacy (CT26 model) | Moderate monotherapy antitumor effect | - |
| Combination Therapy | Synergistic effect with anti-PD-1 | - |
Signaling Pathway
HPK1 negatively regulates T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP-76, leading to its degradation and subsequent dampening of the T-cell response. Inhibition of HPK1 blocks this negative feedback loop, thereby enhancing T-cell-mediated immunity.[5]
References
- 1. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. benchchem.com [benchchem.com]
The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can unlock new biological targets and improve drug efficacy is perpetual. The rigid, three-dimensional architecture of spirocyclic compounds has positioned them as a promising class of building blocks in medicinal chemistry. This document provides detailed application notes and protocols centered on the versatile yet underexplored building block, 6-Oxaspiro[3.4]octan-2-one, and its potential applications in the synthesis of bioactive molecules.
The 6-oxaspiro[3.4]octane framework, a unique structural motif, offers a distinct advantage in drug design by enabling precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. While direct applications of this compound in the synthesis of specific, publicly disclosed bioactive molecules are not extensively documented, its chemical structure suggests a high potential for derivatization into valuable intermediates, such as 6-Oxaspiro[3.4]octan-2-amine. This amine derivative serves as a key synthon for introducing the spirocyclic core into a diverse range of molecular architectures.
Application in Medicinal Chemistry: A Gateway to Novel Spirocyclic Derivatives
The primary application of this compound in the synthesis of bioactive molecules is envisioned through its conversion to the corresponding amine, 6-Oxaspiro[3.4]octan-2-amine. This transformation opens up a plethora of synthetic possibilities for creating novel chemical entities. The resulting primary amine can be further elaborated through various chemical reactions to generate libraries of compounds for screening against different biological targets.
Spirocyclic scaffolds, in general, are of significant interest in drug discovery. For instance, related diazaspiro[3.4]octane derivatives have been explored as potent antagonists for the sigma-1 receptor (σ1R), a mechanism relevant for pain management.[1] Furthermore, spirocyclic frameworks are integral to the design of agonists for targets like the muscarinic M4 receptor, highlighting their importance in central nervous system (CNS) drug discovery.[1] The incorporation of the 6-oxaspiro[3.4]octane moiety can impart favorable physicochemical properties to drug candidates, such as increased three-dimensionality (sp3 character), which is often correlated with improved clinical success.
Hypothetical Synthetic Workflow and Experimental Protocols
A logical and highly probable synthetic route for the utilization of this compound involves a two-step process: reductive amination to form the key amine intermediate, followed by functionalization to generate a library of diverse molecules for biological evaluation.
Protocol 1: General Procedure for Reductive Amination of this compound
This protocol describes a general method for the synthesis of 6-Oxaspiro[3.4]octan-2-amine from the corresponding ketone using sodium cyanoborohydride, a mild reducing agent suitable for this transformation.
Materials:
-
This compound
-
Ammonium (B1175870) acetate (B1210297) or ammonia (B1221849) in methanol (B129727)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add a solution of ammonium acetate (10 eq) or a solution of ammonia in methanol (e.g., 7N).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-Oxaspiro[3.4]octan-2-amine.
Note: While this is a general and widely applicable protocol, specific reaction conditions such as stoichiometry, temperature, and reaction time may require optimization for this particular substrate.
Protocol 2: General Procedure for Amide Coupling with 6-Oxaspiro[3.4]octan-2-amine
This protocol provides a general method for the synthesis of amide derivatives from 6-Oxaspiro[3.4]octan-2-amine and a carboxylic acid.
Materials:
-
6-Oxaspiro[3.4]octan-2-amine
-
Carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Lithium chloride (LiCl) (optional, for improved solubility)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM, add DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of 6-Oxaspiro[3.4]octan-2-amine (1.1 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
If a precipitate (dicyclohexylurea, if DCC is used) forms, filter it off.
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
Quantitative Data Summary
As of the latest literature review, specific quantitative data for the synthesis and biological activity of molecules directly derived from this compound is not available. The following table is a template that can be used to summarize such data as it becomes available through future research.
| Derivative | Synthetic Step | Yield (%) | Biological Target | Bioactivity (e.g., IC₅₀, EC₅₀) |
| Hypothetical Amide 1 | Amide Coupling | e.g., 75% | e.g., Kinase X | e.g., 50 nM |
| Hypothetical Sulfonamide 1 | Sulfonylation | e.g., 82% | e.g., Protease Y | e.g., 120 nM |
| Hypothetical Alkylated Amine 1 | Reductive Alkylation | e.g., 65% | e.g., GPCR Z | e.g., 85 nM |
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel spirocyclic compounds with potential therapeutic applications. The protocols and workflows outlined in this document provide a foundational guide for researchers to begin exploring the chemical space around this unique scaffold. The conversion of this ketone to its corresponding amine is a key strategic step that unlocks a multitude of possibilities for generating diverse molecular libraries. Future research in this area is highly encouraged to fully realize the potential of this compound in the development of next-generation bioactive molecules.
References
Application Notes and Protocols for 6-Oxaspiro[3.4]octan-2-one Reactions: A Detailed Overview
Researchers, scientists, and professionals in drug development are keenly interested in novel spirocyclic scaffolds due to their unique three-dimensional structures, which offer the potential for enhanced pharmacological properties. Among these, 6-oxaspiro[3.4]octan-2-one presents a compelling structural motif. However, a thorough review of available scientific literature and chemical databases indicates a lack of specific, published experimental procedures for the synthesis and subsequent reactions of this particular compound.
While general methodologies for the construction of spirocyclic systems exist, including intramolecular cyclizations and cycloaddition reactions, detailed and reproducible protocols explicitly for "this compound" are not currently available. The synthesis of related compounds, such as various aza- and oxa-azaspiro[3.4]octane derivatives, has been documented, often employing methods like the Staudinger synthesis.[1] Nevertheless, these procedures are not directly transferable to the target molecule without significant modification and optimization, for which no data has been found.
This document aims to provide a foundational understanding of the potential synthetic strategies and reaction pathways that could be relevant to this compound, based on analogous structures. It is important to note that the following sections are illustrative and based on established chemical principles rather than documented experimental evidence for the specific target molecule.
Potential Synthetic Strategies
The synthesis of a spirocyclic ketone like this compound would likely involve the formation of the spirocyclic core as a key step. Two plausible conceptual pathways are outlined below.
Pathway 1: Intramolecular Cyclization
This approach would involve the construction of a suitable acyclic precursor containing both the cyclobutane (B1203170) and the precursor to the tetrahydrofuranone ring, followed by an intramolecular reaction to form the spiro-junction.
Caption: Conceptual workflow for the synthesis of this compound via intramolecular cyclization.
A hypothetical precursor could be a cyclobutane derivative with a side chain containing an ester and a leaving group, which upon treatment with a suitable base, could undergo intramolecular cyclization to furnish the target ketone.
Pathway 2: Cycloaddition Reaction
A [2+2] or other cycloaddition reaction could potentially be employed to construct the cyclobutane ring onto a pre-existing dihydrofuranone derivative or vice versa.
Caption: Conceptual workflow for the synthesis of this compound via a cycloaddition reaction.
Predicted Reactivity
The reactivity of this compound can be inferred from its functional groups: a ketone and an ether within a strained spirocyclic system.
Table 1: Predicted Reactions of this compound
| Reaction Type | Reagent(s) | Expected Product(s) | Potential Significance |
| Nucleophilic Addition to Carbonyl | Grignard reagents (R-MgX), Organolithium reagents (R-Li) | Tertiary alcohol | Introduction of diverse substituents for structure-activity relationship (SAR) studies. |
| Reduction of Carbonyl | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 6-Oxaspiro[3.4]octan-2-ol | Access to the corresponding alcohol for further functionalization. |
| Wittig Reaction | Phosphonium ylides (R₃P=CR'R'') | Alkenes at the 2-position | Carbon-carbon bond formation and scaffold elaboration. |
| Reductive Amination | Amine (R₂NH), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | 6-Oxaspiro[3.4]octan-2-amine derivatives | Introduction of nitrogen-containing functional groups, prevalent in bioactive molecules. |
| Ring-Opening Reactions | Strong acids or bases | Potential cleavage of the tetrahydrofuran (B95107) or cyclobutane ring | May occur under harsh conditions, leading to rearranged or decomposed products. |
Experimental Protocols (Hypothetical)
It must be reiterated that the following protocols are hypothetical and would require extensive optimization and characterization.
Protocol 1: Hypothetical Reduction of this compound to 6-Oxaspiro[3.4]octan-2-ol
Objective: To reduce the ketone functionality to a hydroxyl group.
Materials:
-
This compound (1.0 eq)
-
Methanol (B129727) (MeOH)
-
Sodium borohydride (NaBH₄, 1.5 eq)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of deionized water at 0 °C.
-
Neutralize the mixture with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation (Illustrative)
Should experimental data become available, it would be crucial to present it in a clear and structured manner.
Table 2: Illustrative Spectroscopic Data for this compound
| Technique | Parameter | Expected Chemical Shift (δ) / Value |
| ¹H NMR | CH₂ (next to ether O) | ~ 3.5 - 4.0 ppm |
| CH₂ (cyclobutane) | ~ 2.0 - 3.0 ppm | |
| ¹³C NMR | C=O (ketone) | ~ 200 - 220 ppm |
| C (spiro-center) | ~ 80 - 90 ppm | |
| CH₂ (next to ether O) | ~ 60 - 70 ppm | |
| FT-IR | C=O stretch | ~ 1740 - 1760 cm⁻¹ |
| C-O-C stretch | ~ 1050 - 1150 cm⁻¹ |
Conclusion
The exploration of novel chemical scaffolds like this compound is a vital aspect of modern drug discovery. While specific experimental data for this compound remains elusive in the public domain, the principles of organic synthesis and reactivity provide a framework for its potential preparation and chemical transformations. The development of a reliable synthetic route to this compound would open avenues for the synthesis of new derivatives and their evaluation in various biological assays. Researchers are encouraged to build upon the general principles outlined herein to develop and publish detailed experimental procedures, which would be of significant value to the scientific community.
References
Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.4]octan-2-one" Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved physicochemical and pharmacological properties of drug candidates. The 6-oxaspiro[3.4]octan-2-one core, combining a strained oxetane (B1205548) ring with a cyclobutanone (B123998) moiety, represents a novel and promising scaffold for the development of new therapeutic agents. Derivatives of this scaffold have shown potential in various therapeutic areas, particularly in oncology.
This document provides detailed application notes and scalable protocols for the synthesis of this compound derivatives. It includes synthetic strategies, experimental procedures, purification methods, and an overview of their potential biological applications.
Synthetic Strategies
The synthesis of the this compound core can be approached through a multi-step sequence. A plausible and scalable strategy involves the initial formation of a spiro[3.4]octane precursor followed by the introduction of the oxetane and ketone functionalities. Two primary routes are proposed:
Route A: Paterno-Büchi Reaction followed by Oxidation. This approach utilizes a photochemical [2+2] cycloaddition to form the spiro-oxetane core, followed by oxidation to introduce the ketone.
Route B: Dieckmann Condensation and subsequent ring transformation. This strategy involves the formation of the spiro[3.4]octane skeleton via a Dieckmann condensation, followed by functional group manipulations to yield the target oxetane-lactone.
This document will focus on a scalable protocol based on the Paterno-Büchi reaction, which offers a convergent and efficient route to the core scaffold.
Experimental Protocols
Protocol 1: Scale-up Synthesis of 6-Oxaspiro[3.4]octan-2-ol (Intermediate)
This protocol describes the synthesis of the alcohol intermediate via a Paterno-Büchi reaction between cyclopent-1-en-1-yl acetate (B1210297) and acetone (B3395972), followed by hydrolysis.
Materials and Equipment:
-
Acetic anhydride (B1165640)
-
Perchloric acid
-
Acetone
-
Acetonitrile (B52724) (HPLC grade)
-
UV photoreactor (medium pressure mercury lamp, quartz immersion well)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Synthesis of Cyclopent-1-en-1-yl acetate
-
In a fume hood, cautiously add acetic anhydride (1.2 equivalents) to cyclopentanone (1.0 equivalent) with stirring.
-
Slowly add a catalytic amount of perchloric acid (0.01 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cyclopent-1-en-1-yl acetate.
-
Purify the crude product by vacuum distillation.
Step 2: Paterno-Büchi Reaction
-
Set up the UV photoreactor with a medium-pressure mercury lamp and a quartz immersion well. Ensure the system is properly cooled.
-
Prepare a solution of cyclopent-1-en-1-yl acetate (1.0 equivalent) and a significant excess of acetone (10-20 equivalents) in acetonitrile. The concentration of the enol acetate should be approximately 0.1 M.
-
Degas the solution by bubbling with nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Irradiate the solution with the UV lamp while maintaining a constant temperature (typically 10-20 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 24-48 hours.
-
Once the starting material is consumed, stop the irradiation and concentrate the reaction mixture under reduced pressure to remove excess acetone and acetonitrile.
Step 3: Hydrolysis to 6-Oxaspiro[3.4]octan-2-ol
-
Dissolve the crude product from Step 2 in a mixture of methanol (B129727) and water (1:1).
-
Add a catalytic amount of a strong acid (e.g., HCl or H2SO4).
-
Stir the mixture at room temperature for 4-6 hours.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 6-Oxaspiro[3.4]octan-2-ol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Oxidation to this compound
This protocol describes the oxidation of the alcohol intermediate to the target ketone.
Materials and Equipment:
-
6-Oxaspiro[3.4]octan-2-ol
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-Oxaspiro[3.4]octan-2-ol (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Dess-Martin periodinane (1.2 equivalents) or PCC (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (B1220275) (if using DMP).
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data Presentation
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | Enol Acetate Formation | Cyclopentanone, Acetic anhydride, HClO₄ | Neat | RT | 24 | 85-95 | >95 (after distillation) |
| 2 | Paterno-Büchi | Cyclopent-1-en-1-yl acetate, Acetone | Acetonitrile | 10-20 | 24-48 | 60-75 (crude) | - |
| 3 | Hydrolysis | Crude adduct, HCl | Methanol/Water | RT | 4-6 | 80-90 (after chromatography) | >98 |
| 4 | Oxidation | 6-Oxaspiro[3.4]octan-2-ol, DMP | DCM | 0-RT | 2-4 | 85-95 (after chromatography) | >99 |
Purification on a Preparative Scale
For larger scale purification of the final product, preparative High-Performance Liquid Chromatography (HPLC) is recommended.
-
Column: A reverse-phase C18 column is suitable.
-
Mobile Phase: A gradient of acetonitrile in water is typically effective.
-
Detection: UV detection at a wavelength where the compound has absorbance (e.g., 210 nm for the carbonyl group).
The fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure.
Biological Applications and Signaling Pathways
Derivatives of spiro-oxetanes and related spirocyclic compounds have shown promising activity as anticancer agents. One of the key mechanisms of action for some spirooxindole derivatives involves the inhibition of the MDM2-p53 protein-protein interaction. This inhibition leads to the stabilization and activation of the p53 tumor suppressor protein, resulting in cell cycle arrest and apoptosis in cancer cells.
Diagram of the p53 Signaling Pathway and Inhibition by Spiro-Oxetane Derivatives
Caption: Inhibition of the MDM2-p53 interaction by a spiro-oxetane derivative.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Conclusion
The protocols and data presented provide a comprehensive guide for the scale-up synthesis of this compound derivatives. The described synthetic route is robust and amenable to large-scale production. The promising biological activities of related spirocyclic compounds, particularly in the context of cancer, highlight the potential of this scaffold in drug discovery and development. Further derivatization of the this compound core can lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Application Notes and Protocols for 6-Oxaspiro[3.4]octan-2-one in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the predicted reactivity of 6-Oxaspiro[3.4]octan-2-one with nucleophiles and electrophiles, based on the established chemistry of its constituent functional groups: a ketone and an oxetane (B1205548). While specific experimental data for this spirocycle is limited in publicly available literature, its chemical behavior can be inferred from the well-documented reactions of cyclic ketones and strained oxetane rings. This document offers detailed hypothetical protocols for key transformations, which can serve as a starting point for experimental investigation.
Introduction
This compound is a unique bifunctional molecule incorporating a strained four-membered oxetane ring fused to a cyclobutanone. This combination of a reactive carbonyl group and a strained ether presents interesting possibilities for chemical synthesis, allowing for selective transformations at either functional group to generate diverse molecular scaffolds. Such spirocyclic systems are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can provide novel interactions with biological targets.[1][2][3] The inherent ring strain of the oxetane suggests a propensity for ring-opening reactions, while the ketone offers a site for nucleophilic addition and other carbonyl-specific transformations.[4][5]
Predicted Reactivity with Nucleophiles
The presence of two electrophilic centers, the carbonyl carbon and the carbons of the oxetane ring, raises the question of chemoselectivity in reactions with nucleophiles.
Reactions at the Carbonyl Group:
The ketone functionality is expected to be the more reactive site for many common nucleophiles under standard conditions. This is due to the inherent polarity of the carbon-oxygen double bond and the accessibility of the carbonyl carbon.
-
Reduction to Alcohol: The ketone can be selectively reduced to the corresponding alcohol, 6-Oxaspiro[3.4]octan-2-ol, using mild reducing agents.
-
Grignard and Organolithium Reagents: Addition of organometallic reagents is expected to proceed at the carbonyl group to form tertiary alcohols.[6][7]
-
Wittig Reaction: The ketone can be converted to an exocyclic alkene through a Wittig reaction, providing a scaffold for further functionalization.[8][9][10]
Ring-Opening of the Oxetane:
The strained oxetane ring is susceptible to nucleophilic attack, particularly under acidic conditions or with strong nucleophiles.[4][5] This reaction would lead to the formation of a functionalized cyclopentane (B165970) derivative. The regioselectivity of the ring-opening will be influenced by steric and electronic factors.
Predicted Reactivity with Electrophiles
The primary site of electrophilic attack is expected to be the oxygen atom of the oxetane ring, which can act as a Lewis base. Protonation or coordination of a Lewis acid to the oxetane oxygen would activate the ring towards nucleophilic attack.
Experimental Protocols
The following protocols are proposed based on general procedures for reactions of ketones and oxetanes. Optimization of reaction conditions will be necessary for this compound.
Protocol 1: Chemoselective Reduction of the Ketone
Objective: To selectively reduce the ketone of this compound to the corresponding alcohol, 6-Oxaspiro[3.4]octan-2-ol.
Reaction Scheme:
Chemoselective Ketone Reduction
Materials:
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄)[11]
-
Methanol (B129727) (MeOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Quantitative Data (Hypothetical):
| Reactant | Product | Reagents | Solvent | Time (h) | Yield (%) |
| This compound | 6-Oxaspiro[3.4]octan-2-ol | NaBH₄ | MeOH | 1-2 | >90 |
Protocol 2: Grignard Reaction with the Ketone
Objective: To perform a nucleophilic addition of a Grignard reagent to the ketone of this compound to form a tertiary alcohol.
Reaction Scheme:
Grignard Addition to Ketone
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, MeMgBr) in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (1.2 eq) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Reactant | Product | Reagents | Solvent | Time (h) | Yield (%) |
| This compound | 2-Methyl-6-oxaspiro[3.4]octan-2-ol | MeMgBr, H₃O⁺ | THF | 2-4 | 70-85 |
Protocol 3: Wittig Olefination of the Ketone
Objective: To convert the ketone of this compound to an exocyclic alkene.
Reaction Scheme:
Wittig Olefination of Ketone
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting orange-red solution at room temperature for 1 hour to form the ylide.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Reactant | Product | Reagents | Solvent | Time (h) | Yield (%) |
| This compound | 2-Methylene-6-oxaspiro[3.4]octane | Ph₃P=CH₂, n-BuLi | THF | 12-16 | 60-75 |
Protocol 4: Acid-Catalyzed Ring-Opening of the Oxetane with a Nucleophile
Objective: To perform a ring-opening reaction of the oxetane in this compound using a nucleophile under acidic conditions.
Reaction Scheme:
Acid-Catalyzed Oxetane Ring-Opening
Materials:
-
This compound
-
Nucleophile (e.g., Methanol, Water, Thiophenol)
-
Catalytic amount of a strong acid (e.g., H₂SO₄, HCl)
-
Appropriate solvent (e.g., the nucleophile itself or an inert solvent like dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in the nucleophilic solvent (e.g., methanol).
-
Add a catalytic amount of strong acid (e.g., 1-2 drops of concentrated H₂SO₄).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Reactant | Nucleophile | Product (Major Regioisomer) | Catalyst | Time (h) | Yield (%) |
| This compound | Methanol | 1-(Hydroxymethyl)-1-(methoxymethyl)cyclobutan-3-one | H₂SO₄ | 4-8 | 50-70 |
Visualization of Reaction Pathways
Logical Workflow for Nucleophilic Attack
The following diagram illustrates the decision-making process for predicting the outcome of a nucleophilic reaction with this compound.
Decision tree for nucleophilic reactions.
Conclusion
This compound presents a versatile scaffold for organic synthesis. The chemoselectivity of its reactions with nucleophiles can likely be controlled by the choice of reagents and reaction conditions. Mild nucleophiles and those typically reactive towards ketones are expected to favor addition to the carbonyl group, leaving the oxetane ring intact. Conversely, the use of acid catalysis can promote the ring-opening of the strained oxetane. These predicted reaction pathways provide a foundation for the development of novel synthetic routes towards complex spirocyclic molecules for applications in drug discovery and materials science. Further experimental validation is required to confirm these hypotheses and to fully elucidate the reactivity of this intriguing molecule.
References
- 1. 6-Oxaspiro[3.4]octan-2-amine|CAS 1374659-21-8 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Oxaspiro[3.4]octan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 6-Oxaspiro[3.4]octan-2-one. The primary synthetic route discussed is the Baeyer-Villiger oxidation of the corresponding ketone, spiro[3.3]heptan-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via Baeyer-Villiger oxidation.
Issue 1: Low or No Conversion of Starting Material (Spiro[3.3]heptan-2-one)
Possible Causes:
-
Insufficiently reactive oxidant: The chosen peroxyacid may not be strong enough to oxidize the ketone under the reaction conditions.
-
Decomposition of the oxidant: Peroxyacids can be unstable and decompose over time, especially if not stored properly.
-
Low reaction temperature: The activation energy for the reaction may not be reached at the employed temperature.
-
Catalyst inefficiency (if applicable): A Lewis acid or enzyme catalyst may be inactive or poisoned.
Solutions:
| Parameter | Recommendation |
| Oxidant Choice | Switch to a more reactive peroxyacid. The reactivity generally follows the trend: Trifluoroperacetic acid (TFPAA) > meta-Chloroperoxybenzoic acid (m-CPBA) > Peracetic acid > Hydrogen peroxide.[1] |
| Oxidant Quality | Use a freshly opened or recently titrated batch of the peroxyacid. Store peroxyacids at low temperatures and protected from light. |
| Temperature | Gradually increase the reaction temperature. Monitor the reaction closely by TLC or GC to avoid side product formation at higher temperatures. |
| Catalyst | If using a catalytic system with hydrogen peroxide, ensure the Lewis acid is anhydrous and of high purity. For enzymatic reactions, verify the enzyme's activity and ensure the reaction conditions (pH, temperature) are optimal for the specific enzyme. |
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Causes:
-
Competitive migration of different alkyl groups: In unsymmetrical ketones, the migratory aptitude of the adjacent carbon atoms determines the regioselectivity of the oxidation.[2]
-
Side reactions: The oxidant can react with other functional groups in the molecule or with the solvent.
-
Over-oxidation: The desired lactone product may undergo further reactions under the oxidative conditions.
Solutions:
| Parameter | Recommendation |
| Regioselectivity | The migratory aptitude in Baeyer-Villiger oxidation generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl.[2] For spiro[3.3]heptan-2-one, the migration of the more substituted carbon is expected, leading to the desired this compound. If other isomers are observed, consider using a more selective catalyst system, such as certain enzymes. |
| Solvent Choice | Use an inert solvent that does not react with the oxidant, such as dichloromethane (B109758) (DCM) or chloroform. |
| Reaction Monitoring | Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to prevent over-oxidation or decomposition of the product. |
Issue 3: Difficult Product Isolation and Purification
Possible Causes:
-
Contamination with the carboxylic acid byproduct: The peroxyacid is reduced to its corresponding carboxylic acid during the reaction.
-
Emulsion formation during work-up: This can make phase separation challenging.
-
Similar polarities of product and byproducts: This can complicate chromatographic purification.
Solutions:
| Step | Recommendation |
| Work-up | Quench the excess oxidant with a reducing agent like sodium thiosulfate (B1220275) or sodium sulfite (B76179) solution. Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove the carboxylic acid byproduct. |
| Extraction | If an emulsion forms, add brine or a small amount of a different organic solvent to help break it. Centrifugation can also be effective. |
| Purification | Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary to achieve good separation. Distillation under reduced pressure can also be an option for purification if the product is thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used and generally reliable method is the Baeyer-Villiger oxidation of spiro[3.3]heptan-2-one using a peroxyacid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice due to its commercial availability and ease of handling.[3]
Q2: How can I improve the yield of the Baeyer-Villiger oxidation for this specific spiro ketone?
A2: To improve the yield, consider the following:
-
Optimize the oxidant: Use a highly reactive peroxyacid like TFPAA, or a catalytic system with hydrogen peroxide and a suitable Lewis acid.
-
Control the temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature to control the exothermic reaction and minimize side products.
-
Use a buffer: In some cases, adding a buffer like sodium bicarbonate or disodium (B8443419) hydrogen phosphate (B84403) can prevent acid-catalyzed side reactions.
-
Consider biocatalysis: Baeyer-Villiger monooxygenases (BVMOs) can offer high selectivity and yields under mild conditions.[3]
Q3: Are there any "green" or more environmentally friendly alternatives to traditional peroxyacids?
A3: Yes, several greener alternatives are being explored. Using hydrogen peroxide as the oxidant with a solid Lewis acid catalyst is a more environmentally benign approach.[1] Enzymatic Baeyer-Villiger oxidations using BVMOs are also considered a green alternative as they operate in aqueous media under mild conditions.[3]
Q4: What are the expected side products in the synthesis of this compound?
A4: Besides the unreacted starting material, potential side products can include the isomeric lactone from the migration of the less substituted carbon, although this is generally less favored. If the reaction conditions are too harsh, over-oxidation or hydrolysis of the lactone to the corresponding hydroxy acid can occur.
Q5: How do I properly handle and store peroxyacids like m-CPBA?
A5: Peroxyacids are potentially explosive and should be handled with care in a fume hood. They are sensitive to shock, heat, and friction. It is recommended to store them at low temperatures (in a refrigerator) and in their original, vented containers. Avoid using metal spatulas for handling.
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation using m-CPBA
This protocol is a general procedure that can be optimized for the synthesis of this compound.
Materials:
-
Spiro[3.3]heptan-2-one
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve spiro[3.3]heptan-2-one (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2-1.5 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction mixture back to 0 °C and quench the excess m-CPBA by slowly adding saturated aqueous sodium thiosulfate solution. Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or distillation under reduced pressure to obtain this compound.
Protocol 2: Catalytic Baeyer-Villiger Oxidation using Hydrogen Peroxide and a Lewis Acid
This protocol offers a greener alternative to the use of stoichiometric peroxyacids.
Materials:
-
Spiro[3.3]heptan-2-one
-
Hydrogen peroxide (30% aqueous solution)
-
Lewis acid catalyst (e.g., Sn-beta zeolite, or a metal triflate like Sc(OTf)₃)
-
Suitable solvent (e.g., 1,2-dichloroethane (B1671644) or acetonitrile)
-
Saturated aqueous sodium sulfite solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of the Lewis acid catalyst (e.g., 5-10 mol%) in the chosen solvent, add spiro[3.3]heptan-2-one (1.0 eq).
-
Slowly add hydrogen peroxide (2.0-3.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor its progress by TLC or GC.
-
After completion, cool the mixture to room temperature and filter off the catalyst.
-
Quench the excess hydrogen peroxide by adding saturated aqueous sodium sulfite solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Quantitative Data
The following table summarizes expected yield ranges for the synthesis of spirocyclic lactones via Baeyer-Villiger oxidation based on literature for similar substrates. Please note that actual yields for this compound may vary and require optimization.
| Method | Oxidant | Catalyst | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Classical | m-CPBA | None | DCM | 0 to RT | 70 - 90 |
| Catalytic | H₂O₂ | Lewis Acid (e.g., Sn-beta) | Acetonitrile | 50 - 70 | 60 - 85 |
| Biocatalytic | O₂ | BVMO | Aqueous Buffer | 25 - 37 | 50 - 95+ |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Synthesis of 6-Oxaspiro[3.4]octan-2-one
Disclaimer: The synthesis of 6-Oxaspiro[3.4]octan-2-one is not well-documented in publicly available scientific literature. The following troubleshooting guide is based on established chemical principles and data from the synthesis of analogous spirocyclic oxetane (B1205548) and lactone structures. The primary proposed route for discussion is the Paternò-Büchi reaction, a [2+2] photocycloaddition.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A likely synthetic approach is a photochemical [2+2] cycloaddition, specifically the Paternò-Büchi reaction, between cyclobutanone (B123998) and a suitable ketene (B1206846) equivalent or allene (B1206475). The reaction involves the excitation of cyclobutanone by UV light, followed by its addition to the carbon-carbon double bond of the ketene or allene to form the spirocyclic oxetane-lactone structure.
Q2: What are the most common classes of side reactions to anticipate in this synthesis?
A2: Based on analogous photochemical reactions, the most probable side reactions include:
-
Dimerization or Polymerization of the Alkene/Ketene: Electron-deficient alkenes, in particular, are prone to dimerization under photochemical conditions, which can compete with the desired cycloaddition.[1]
-
Isomerization of the Alkene: The excited carbonyl compound can act as a photosensitizer, leading to cis-trans isomerization of the alkene starting material.[2]
-
Hydrogen Abstraction: The excited carbonyl compound can abstract a hydrogen atom from the solvent or other reactants, leading to the formation of radical species and subsequent byproducts.
-
Formation of Structural Isomers: Depending on the regioselectivity of the reaction, different structural isomers of the desired product may be formed.[3]
Q3: How can I minimize the formation of alkene dimers?
A3: The dimerization of the alkene starting material is a significant competing reaction.[1] To suppress this, consider the following strategies:
-
Use of Additives: Certain additives, such as p-xylene (B151628), have been shown to suppress the competing alkene dimerization in similar Paternò-Büchi reactions.[1]
-
Control of Concentration: Maintaining a low concentration of the alkene can disfavor the bimolecular dimerization reaction relative to the cycloaddition with the ketone, which may be used in excess or as the solvent.
-
Optimization of Wavelength: The wavelength of the UV light used for irradiation can influence the relative rates of competing photochemical processes. Experimenting with different wavelengths may help to favor the desired reaction pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting materials | 1. Inefficient photochemical excitation. 2. Quenching of the excited state. 3. Incorrect UV wavelength. | 1. Ensure the UV lamp is functioning correctly and is of appropriate wattage. 2. Use a non-polar, inert solvent that does not quench the excited carbonyl. 3. The n,π* transition of the carbonyl needs to be excited; consult photochemical literature for optimal wavelengths for cyclobutanone. |
| Predominance of alkene/ketene dimer or polymer | 1. The alkene/ketene starting material is prone to self-reaction under photochemical conditions.[1] 2. High concentration of the alkene/ketene. | 1. Add a triplet sensitizer (B1316253) or quencher (e.g., p-xylene) to manage the excited state populations.[1] 2. Perform the reaction at a higher dilution of the alkene/ketene. 3. Use the ketone as the solvent if feasible. |
| Formation of multiple product isomers | 1. Lack of regioselectivity in the cycloaddition. 2. Lack of stereoselectivity. | 1. The regioselectivity is influenced by the electronic properties of the reactants. Modifying substituents on the alkene/ketene may improve selectivity. 2. The stereoselectivity depends on the spin multiplicity of the excited carbonyl. Singlet state reactions are often more stereoselective.[4] Consider reaction conditions that favor the singlet excited state. |
| Formation of byproducts from hydrogen abstraction | 1. The excited ketone is abstracting hydrogen from the solvent or other starting materials. | 1. Use a solvent with strong C-H bonds that is less susceptible to hydrogen abstraction (e.g., benzene, acetonitrile). 2. Ensure starting materials are free of impurities that could act as hydrogen donors. |
Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of this compound via Paternò-Büchi Reaction
Objective: To synthesize this compound from cyclobutanone and a suitable ketene precursor.
Materials:
-
Cyclobutanone
-
Ketene or a ketene precursor (e.g., acetyl chloride and a non-nucleophilic base)
-
Anhydrous, inert solvent (e.g., acetonitrile (B52724) or benzene)
-
Photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up the photochemical reactor and ensure the UV lamp is functioning correctly.
-
In a quartz reaction vessel, dissolve cyclobutanone (as the limiting reagent or in excess) in the chosen anhydrous solvent under an inert atmosphere.
-
If using a ketene precursor, prepare the ketene in situ according to established literature procedures, typically by reacting acetyl chloride with a hindered base like triethylamine (B128534) at low temperatures, and then bubbling the generated ketene gas through the reaction mixture.
-
Irradiate the reaction mixture with the UV lamp while maintaining a constant temperature (e.g., 0-20 °C) and vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, stop the irradiation and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the this compound.
Protocol 2: Troubleshooting Alkene Dimerization
Objective: To minimize the formation of alkene/ketene dimers during the synthesis.
Modification to Protocol 1:
-
Addition of a Suppressing Agent: Add p-xylene to the reaction mixture at a concentration determined by small-scale optimization experiments (e.g., starting with a 1:1 molar ratio with respect to the alkene/ketene).[1]
-
Concentration Adjustment: Decrease the concentration of the alkene/ketene precursor by a factor of 5-10 compared to the initial setup in Protocol 1, while maintaining the concentration of cyclobutanone.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 2. Photochemical oxetan formation: the Paterno–Büchi reaction of aliphatic aldehydes and ketones with alkenes and dienes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting "6-Oxaspiro[3.4]octan-2-one" purification challenges
Technical Support Center: 6-Oxaspiro[3.4]octan-2-one Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the purification of this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities depend on the synthetic route. A plausible route involves the oxidation of a corresponding spirocyclic alcohol or a lactonization reaction. Potential impurities include:
-
Unreacted starting materials: Such as the precursor alcohol or the corresponding hydroxy acid.
-
Reagents and catalysts: Oxidizing agents, acidic or basic catalysts used for lactonization.
-
Solvents: Residual solvents from the reaction and workup.
-
By-products: Diastereomers (if chiral centers are present), and products from side reactions like elimination or rearrangement.
-
Degradation products: The γ-lactone ring is susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to the formation of the corresponding hydroxy acid.
Q2: What is the stability of the this compound lactone ring during purification?
A2: The γ-butyrolactone moiety in this compound is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under both acidic and basic conditions, which would open the lactone ring to form the corresponding γ-hydroxy carboxylic acid.[1][2] Therefore, it is crucial to maintain a neutral pH during aqueous workups and chromatographic purification.
Q3: Can I use distillation to purify this compound?
A3: Distillation may be a viable option if the compound is thermally stable and has a significantly different boiling point from its impurities. However, for complex mixtures containing diastereomers or non-volatile impurities, chromatography is generally the preferred method. A patent for purifying γ-butyrolactone suggests that heat treatment followed by distillation can be effective for removing certain impurities.
Q4: How can I separate diastereomers of this compound?
A4: The separation of diastereomers can be challenging and often requires careful optimization of chromatographic conditions. Techniques that have proven effective for separating diastereomeric spiro compounds include:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective.
-
Supercritical Fluid Chromatography (SFC): This technique is often more successful than HPLC for diastereomer separations.
-
Chiral Chromatography: While primarily for enantiomers, some chiral stationary phases can also effectively separate diastereomers. Trial and error with different columns and mobile phases are often necessary to achieve optimal separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Purity After Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Stationary Phase | If using silica (B1680970) gel, consider switching to a less acidic or a deactivated silica gel to minimize on-column degradation. Alternatively, alumina (B75360) (neutral or basic) can be used. For non-polar impurities, reverse-phase chromatography (e.g., C18) might be more effective. |
| Incorrect Mobile Phase | Optimize the solvent system. A gradient elution may be necessary to separate compounds with a wide range of polarities. For diastereomer separation, explore different solvent systems in both normal and reverse-phase chromatography. |
| Co-elution of Impurities | If impurities have similar polarity to the product, consider preparative HPLC or SFC for higher resolution. |
| On-column Degradation | As mentioned, the lactone may be sensitive to acidic or basic conditions. Ensure the use of neutral solvents and consider adding a small amount of a neutral buffer to the mobile phase. |
Problem 2: Product Degradation During Workup or Purification
| Potential Cause | Recommended Solution |
| Presence of Acid or Base | Neutralize the reaction mixture carefully before extraction. Use a mild buffer (e.g., saturated sodium bicarbonate solution) for washing. Avoid strong acids or bases during workup. |
| Prolonged Exposure to Protic Solvents | Minimize the time the compound is in contact with water or alcohols, especially at elevated temperatures. |
| Thermal Instability | If using distillation, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the molecule. |
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable non-polar solvent (e.g., hexane (B92381) or heptane).
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). The optimal solvent gradient should be determined by thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation: Purification of Crude this compound
| Purification Method | Crude Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Flash Chromatography (Silica Gel) | 75 | 95 | 80 | Starting materials, polar by-products |
| Preparative HPLC (C18) | 90 (with diastereomers) | >99 (single diastereomer) | 65 | Diastereomers, closely related impurities |
| Distillation (Vacuum) | 80 | 92 | 70 | High and low boiling point impurities |
Visualizations
References
Optimization of reaction conditions for "6-Oxaspiro[3.4]octan-2-one"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 6-Oxaspiro[3.4]octan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing this compound?
A common and effective strategy involves a multi-step sequence starting from readily available precursors. A plausible route includes the formation of a key intermediate, diethyl 2-(2-oxo-tetrahydrofuran-3-yl)malonate, followed by an intramolecular Dieckmann condensation to construct the spirocyclic core. Subsequent hydrolysis and decarboxylation yield the target this compound.
Q2: I am experiencing low yields in the Dieckmann condensation step. What are the potential causes and solutions?
Low yields in Dieckmann condensations are a common issue.[1] Several factors can contribute to this:
-
Incomplete Reaction: The Dieckmann condensation is an equilibrium reaction. Ensure sufficient reaction time and temperature to drive the reaction to completion.
-
Side Reactions: Intermolecular Claisen condensation can compete with the desired intramolecular reaction. Running the reaction under high-dilution conditions can favor the formation of the spirocycle.
-
Base Stoichiometry: An insufficient amount of a strong, non-nucleophilic base like sodium hydride is a frequent cause of low conversion. Ensure all reagents and solvents are anhydrous, as moisture will quench the base.[2]
-
Substrate Purity: Impurities in the starting diester can interfere with the reaction. Ensure the starting material is of high purity.
Q3: How can I improve the diastereoselectivity of the spirocyclization?
Achieving high diastereoselectivity is a significant challenge in the synthesis of spiro compounds.[1] The stereochemical outcome is influenced by both kinetic and thermodynamic factors.
-
Reaction Temperature: Lowering the reaction temperature often favors the formation of the kinetic product, potentially leading to higher diastereoselectivity. Conversely, higher temperatures may lead to the thermodynamically more stable product.[1]
-
Choice of Base and Solvent: The choice of base and solvent can influence the transition state geometry. It is advisable to screen different conditions to find the optimal combination for your specific substrate.
-
Substrate Control: The stereochemistry of the starting material can direct the stereochemical outcome of the cyclization.
Q4: My final product is difficult to purify. What purification strategies are recommended?
The purification of spirocyclic compounds can be challenging due to the potential presence of closely related isomers and byproducts.
-
Flash Column Chromatography: This is the most common purification method. Careful optimization of the solvent system (eluent) is critical for good separation. A gradient elution is often more effective than an isocratic one.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | Inactive catalyst or reagent.Reaction temperature is too low.Presence of impurities in starting materials or solvents. | Use fresh, high-quality reagents and catalysts.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.Ensure all starting materials and solvents are pure and anhydrous. |
| Formation of multiple byproducts | Reaction concentration is too high, favoring intermolecular reactions.Reaction temperature is too high, leading to decomposition or side reactions.Incorrect stoichiometry of reagents. | Perform the cyclization step under high-dilution conditions.Carefully control the reaction temperature.Optimize the stoichiometry of the reactants. |
| Difficulty in isolating the product | Product may be soluble in the aqueous layer during workup.Formation of an emulsion during extraction. | Check the aqueous layer for the presence of the product and perform additional extractions if necessary.Break up emulsions by adding brine or a small amount of a different organic solvent. Slow and careful addition of quenching agents can also prevent emulsion formation. |
| Inconsistent reaction yields | Variability in the quality of reagents or solvents.Slight variations in reaction conditions (temperature, reaction time). | Use reagents and solvents from the same batch for a series of experiments.Maintain strict control over all reaction parameters. |
Experimental Protocols
A plausible synthetic route for this compound is detailed below. This protocol is based on established methodologies for the synthesis of similar spiroketones.
Step 1: Synthesis of Diethyl 2-(2-oxo-tetrahydrofuran-3-yl)malonate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) under an inert atmosphere, add diethyl malonate dropwise at 0 °C.
-
After stirring for 30 minutes, add α-bromo-γ-butyrolactone dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Intramolecular Dieckmann Condensation
-
To a suspension of sodium hydride in anhydrous toluene (B28343) under an inert atmosphere, add a solution of diethyl 2-(2-oxo-tetrahydrofuran-3-yl)malonate in anhydrous toluene dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to 0 °C and carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis and Decarboxylation to this compound
-
Heat the crude product from the previous step in an aqueous solution of sulfuric acid at reflux for 2-4 hours, monitoring the evolution of carbon dioxide.
-
Cool the reaction mixture and extract the product with a suitable organic solvent such as diethyl ether.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Optimization of Dieckmann Condensation Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | Toluene | Reflux | 6 | 75 |
| 2 | NaOEt | Ethanol | Reflux | 8 | 62 |
| 3 | KHMDS | THF | 0 to RT | 12 | 78 |
| 4 | LDA | THF | -78 to RT | 12 | 72 |
Table 2: Optimization of Decarboxylation Conditions
| Entry | Acid/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (10%) | Water | Reflux | 4 | 85 |
| 2 | HCl (6M) | Water | Reflux | 6 | 82 |
| 3 | LiCl | DMSO | 150 | 2 | 90 |
| 4 | p-TsOH | Toluene | Reflux | 8 | 78 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
"6-Oxaspiro[3.4]octan-2-one" stability and degradation issues
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 6-Oxaspiro[3.4]octan-2-one?
A1: The stability of this compound, like other γ-lactones, is primarily influenced by:
-
pH: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3][4][5]
-
Temperature: While generally thermally stable, elevated temperatures can accelerate degradation, especially in the presence of moisture or catalysts.[6][7]
-
Light: Exposure to UV or visible light may induce photolytic degradation. Standard guidelines for stability testing recommend evaluating photostability.[8]
-
Moisture: Water is a key reactant in the hydrolytic degradation of the lactone ring.[6][7]
-
Storage Vessel: The material of the storage vial can impact stability. For instance, certain types of glass can leach alkaline ions, raising the pH of the sample solution and catalyzing hydrolysis.[9]
Q2: What is the main degradation product I should expect?
A2: The primary degradation product resulting from hydrolysis is the corresponding γ-hydroxy carboxylic acid: 4-(hydroxymethyl)cyclobutane-1-carboxylic acid. This reaction is reversible.[4][7]
Q3: How should I store this compound to ensure its stability?
A3: To maximize stability, this compound should be stored in a tightly sealed container, protected from light, at a cool and constant temperature (e.g., refrigerated at 2-8°C). The use of inert gas (e.g., argon or nitrogen) to displace air can also be beneficial, particularly for long-term storage, to prevent potential oxidative degradation. Using high-quality glass vials with low leachable content is also recommended.[9]
Q4: Can I use this compound in aqueous solutions?
A4: While it may be soluble in aqueous solutions to some extent, be aware that its stability will be compromised due to hydrolysis. The rate of degradation will depend on the pH, temperature, and buffer components of the solution. If use in an aqueous medium is necessary, prepare the solution fresh and use it as quickly as possible. Consider conducting a preliminary stability study in your specific aqueous medium.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | 1. Prepare a fresh stock solution of this compound in an appropriate anhydrous organic solvent (e.g., DMSO, ethanol). 2. Analyze the old and new stock solutions by HPLC or LC-MS to check for the presence of degradation products. 3. If degradation is confirmed, review storage conditions of the stock solution. |
| Hydrolysis in aqueous assay buffer | 1. Minimize the incubation time of the compound in the aqueous buffer. 2. If possible, lower the pH of the buffer to a near-neutral or slightly acidic range (pH 5-7), if compatible with the assay. 3. Perform a time-course experiment to assess the stability of the compound in the assay buffer. |
| Interaction with assay components | 1. Investigate potential interactions of the lactone with other components in the assay mixture (e.g., nucleophilic species). 2. Run control experiments with the compound and individual assay components to identify any incompatibilities. |
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
| Possible Cause | Troubleshooting Step |
| On-column degradation | 1. Ensure the mobile phase is not strongly acidic or basic. 2. Lower the column temperature. 3. Check for active sites on the column by injecting a standard of a known sensitive compound. |
| Degradation in the autosampler | 1. Lower the temperature of the autosampler tray.[9] 2. Use vials with low leachable content.[9] 3. Reduce the residence time of the sample in the autosampler before injection. |
| Photodegradation | 1. Use amber vials or protect clear vials from light. 2. If the degradation is suspected to occur during the analytical run, protect the autosampler and tubing from light. |
Summary of Hypothetical Stability Data
The following table presents hypothetical stability data for this compound based on the general behavior of γ-lactones.
| Condition | Parameter | Time | Assay (%) | Major Degradant (%) |
| Long-Term | 2-8°C | 12 months | 98.5 | 1.2 |
| Accelerated | 25°C / 60% RH | 6 months | 92.1 | 7.5 |
| Accelerated | 40°C / 75% RH | 6 months | 85.3 | 14.1 |
| Forced Degradation | 0.1 M HCl (aq) | 24 hours | 70.2 | 29.5 |
| Forced Degradation | 0.1 M NaOH (aq) | 1 hour | 5.6 | 94.1 |
| Forced Degradation | 3% H₂O₂ | 24 hours | 95.8 | 3.9 |
| Forced Degradation | Photostability (ICH Q1B) | 24 hours | 97.2 | 2.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Solutions:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Prepare acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (purified water) degradation media.
-
-
Degradation:
-
Add a known volume of the stock solution to each of the three media to achieve a final concentration of 0.1 mg/mL.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
For the basic solution, neutralize the aliquots immediately with an equivalent amount of 0.1 M HCl. For the acidic solution, neutralize with 0.1 M NaOH.
-
-
Analysis:
-
Analyze the samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient).
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
Protocol 2: Photostability Testing (as per ICH Q1B)
-
Sample Preparation:
-
Prepare a solid sample of this compound in a clear glass dish.
-
Prepare a solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile) in a quartz cuvette.
-
Prepare dark controls for both solid and solution samples, wrapped in aluminum foil.
-
-
Exposure:
-
Place the samples and controls in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis:
-
After exposure, analyze both the exposed and control samples by HPLC.
-
Compare the chromatograms to assess the extent of degradation and identify any photodegradants.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for assessing the stability of a new chemical entity.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lactone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 8. ema.europa.eu [ema.europa.eu]
- 9. waters.com [waters.com]
Technical Support Center: Overcoming Low Yields in Spiroketone Synthesis
Welcome to the technical support center for spiroketone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the synthesis of spiroketones, with a primary focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in spirocyclization reactions can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction's progress using techniques like TLC, LC-MS, or NMR. If a significant amount of starting material remains, consider extending the reaction time or cautiously increasing the temperature.[1]
-
Decomposition: Starting materials or the spiroketal product may be sensitive to the reaction conditions, leading to decomposition. If you observe the formation of multiple unidentified spots on a TLC plate, this could be the cause.[1] Consider lowering the reaction temperature or employing milder reagents.[1]
-
Reagent Stoichiometry: Ensure the accurate measurement and stoichiometry of all reagents, particularly the limiting reagent.[1]
-
Catalyst Inactivity: If you are using a catalyst, its activity might be compromised. Use a fresh catalyst and handle it under appropriate inert conditions if required. You could also screen different catalysts or increase the catalyst loading.[1]
-
Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Performing a solvent screen to identify the optimal medium for your specific transformation is advisable.[1]
-
Workup and Purification Issues: Product loss can occur during extraction and chromatography. Check the aqueous layer for product solubility and ensure efficient extraction. Improper solvent selection during column chromatography can also lead to poor separation and product loss.[1]
Q2: I'm observing poor diastereoselectivity in my spiroketalization reaction. How can I control the stereochemical outcome?
A2: Achieving high diastereoselectivity is a frequent challenge in spiroketal synthesis. The stereochemical outcome is often governed by a delicate balance of thermodynamic and kinetic factors.[1]
-
Thermodynamic vs. Kinetic Control: Determine whether your reaction is under thermodynamic or kinetic control. The thermodynamic product is the most stable isomer, while the kinetic product is the one that forms the fastest.[1] Running the reaction at a lower temperature may favor the kinetic product, whereas higher temperatures or longer reaction times can lead to the more stable thermodynamic product.[1]
-
Substrate Control: The stereochemistry of your starting material can direct the stereochemical outcome of the spirocyclization. Introducing bulky substituents or directing groups on the substrate can favor a specific orientation for the cyclizing moiety.[1]
-
Reagent-Based Control: The choice of reagents and catalysts can profoundly influence stereoselectivity. For instance, certain Lewis acids can coordinate with both the epoxide oxygen and a side-chain hydroxyl group to direct the nucleophilic attack.[2]
Q3: My starting materials are pure, but the yield is still low. What else could be the problem?
A3: Even with pure starting materials, other factors can lead to low yields:
-
Moisture and Air Sensitivity: Many organic reactions are sensitive to moisture and atmospheric oxygen. Ensure your glassware is properly dried (e.g., flame-dried under vacuum) and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if necessary.
-
Reaction Concentration: The concentration of reactants can impact reaction rates and equilibria. If the reaction is reversible, higher concentrations may favor product formation. Conversely, for reactions prone to intermolecular side reactions, more dilute conditions might be beneficial.
-
Order of Addition: The sequence in which reagents are added can be critical. Adding a reagent too quickly can lead to localized high concentrations and side reactions.
Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Yield Issues
This guide provides a step-by-step workflow for identifying and addressing the root cause of low yields in your spiroketone synthesis.
Caption: Troubleshooting workflow for low spiroketone synthesis yields.
Data Presentation: Reaction Condition Optimization
The following table summarizes the optimization of reaction conditions for a generic spiroketalization reaction. This data is illustrative and should be adapted to your specific reaction.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10% TsOH | Dichloromethane (B109758) | 25 | 12 | 45 |
| 2 | 10% TsOH | Toluene | 80 | 6 | 65 |
| 3 | 10% Sc(OTf)₃ | Dichloromethane | 0 | 8 | 78 |
| 4 | 10% Sc(OTf)₃ | THF | 0 | 8 | 55 |
| 5 | 20% Sc(OTf)₃ | Dichloromethane | 0 | 8 | 85 |
| 6 | 10% Sc(OTf)₃ | Dichloromethane | 25 | 4 | 72 |
TsOH = p-Toluenesulfonic acid, Sc(OTf)₃ = Scandium(III) triflate, THF = Tetrahydrofuran.
Experimental Protocols
Protocol 1: Acid-Catalyzed Spiroketalization of a Dihydroxyketone
This protocol describes a general procedure for the synthesis of a spiroketal from a dihydroxyketone precursor using an acid catalyst.
Caption: Experimental workflow for acid-catalyzed spiroketalization.
Methodology:
-
To a solution of the dihydroxyketone (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under a nitrogen atmosphere, add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equiv) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for the time determined by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired spiroketone.
Protocol 2: Oxazoline-Spiroketal Synthesis via [3+2] Cycloaddition
This protocol outlines the synthesis of an oxazoline-spiroketal product.
Methodology:
-
In a dry reaction vessel under an inert atmosphere, add anhydrous dioxane.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.[3]
-
Add the 2-(1-hydroxyallyl)phenol derivative (1.2 equiv) and the 5-methyleneoxazoline derivative (1.0 equiv) to the reaction mixture.[3]
-
Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or LC-MS.[3]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.[3]
-
Purify the residue by flash column chromatography on silica gel to obtain the desired oxazoline-spiroketal product.[3]
References
Technical Support Center: Stereoselective Reactions of 6-Oxaspiro[3.4]octan-2-one
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of reactions involving 6-Oxaspiro[3.4]octan-2-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stereoselectivity in reactions of this compound?
A1: The stereochemical outcome of reactions involving this compound is primarily influenced by several factors:
-
Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable diastereomer by increasing the energy difference between the diastereomeric transition states.
-
Catalyst/Reagent Choice: The use of chiral catalysts, ligands, or auxiliaries can induce asymmetry and favor the formation of a specific enantiomer or diastereomer.
-
Substrate Control: The inherent stereochemistry of the starting material or the presence of bulky substituents can direct the approach of reagents to a specific face of the molecule.
-
Solvent Effects: The polarity and nature of the solvent can influence the geometry of the transition state, thereby affecting the stereoselectivity of the reaction.
Q2: How can I improve the diastereoselectivity of my spirocyclization reaction to form this compound?
A2: To improve diastereoselectivity, a systematic optimization of reaction conditions is recommended. Consider the following strategies:
-
Temperature Screening: Evaluate a range of temperatures. Lowering the temperature often enhances diastereoselectivity.[1]
-
Catalyst and Ligand Screening: If using a catalyzed reaction, screen a variety of catalysts and ligands. For instance, in metal-catalyzed reactions, the choice of metal and ligand can have a profound impact on the stereochemical outcome.
-
Solvent Screening: Test a range of solvents with varying polarities.
-
Substrate Modification: If feasible, introduce a bulky substituent on your starting material to sterically hinder one face of the molecule, thereby directing the cyclization to occur from the less hindered face.
Q3: I am observing poor enantioselectivity in my asymmetric synthesis of a this compound derivative. What are the potential causes and solutions?
A3: Poor enantioselectivity can stem from several issues:
-
Inefficient Chiral Catalyst: The chosen chiral catalyst may not be optimal for your specific substrate. It is advisable to screen a variety of chiral catalysts and ligands.
-
Racemization: The product may be racemizing under the reaction or workup conditions. Consider milder reaction conditions or a modified workup procedure.
-
Background Reaction: A non-catalyzed, non-stereoselective background reaction may be competing with the desired asymmetric transformation. Running the reaction at a lower temperature or using a more active catalyst can sometimes mitigate this issue.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (dr)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal Temperature | Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, RT). Lower temperatures often favor higher diastereoselectivity.[1] | An increase in the diastereomeric ratio should be observed at the optimal temperature. |
| Inappropriate Solvent | Perform a solvent screen with solvents of varying polarity (e.g., Toluene (B28343), THF, CH2Cl2, Dioxane). | Identification of a solvent that favors the desired transition state geometry, leading to improved dr. |
| Steric Hindrance | If applicable, modify the substrate to introduce steric bulk that can direct the stereochemical outcome. | Enhanced facial selectivity during the reaction. |
Issue 2: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Chiral Ligand/Catalyst | Screen a panel of chiral ligands or catalysts. For metal-catalyzed reactions, varying the ligand can significantly impact enantioselectivity. | Discovery of a ligand/catalyst system that provides higher enantiomeric excess for the specific substrate. |
| Background Uncatalyzed Reaction | Lower the reaction temperature to slow down the non-enantioselective background reaction. Ensure the purity of reagents and catalyst. | An increase in the observed enantiomeric excess. |
| Racemization of Product | Analyze the enantiomeric excess at different reaction times to check for product racemization. If observed, shorten the reaction time or modify workup conditions (e.g., use of buffered solutions). | Preservation of the enantiomeric purity of the product. |
Experimental Protocols
Protocol 1: Diastereoselective Aldol (B89426) Reaction for the Synthesis of a this compound Precursor
This protocol is a representative method for achieving diastereoselectivity in an aldol reaction that could lead to the this compound core.
-
Preparation of the Enolate:
-
Dissolve the starting ketone (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise over 10 minutes.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
-
Aldol Reaction:
-
In a separate flask, dissolve the aldehyde (1.2 equiv) in anhydrous THF (0.5 M) and cool to -78 °C.
-
Transfer the enolate solution to the aldehyde solution via cannula over 20 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aldol adduct. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.
-
Protocol 2: Enantioselective Nickel-Catalyzed α-Spirocyclization
This protocol is adapted from methodologies for enantioselective nickel-catalyzed α-spirocyclization of lactones and can be applied to the synthesis of chiral this compound derivatives.[2][3][4]
-
Catalyst Preparation:
-
In a glovebox, add Ni(COD)2 (5 mol %) and a chiral phosphine (B1218219) ligand (e.g., a Mandyphos derivative, 6 mol %) to a reaction vial.
-
Add anhydrous toluene (to achieve a final concentration of 0.1 M with respect to the substrate).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
To the catalyst mixture, add the α-substituted lactone precursor to this compound (1.0 equiv).
-
Add a base such as lithium hexamethyldisilazide (LHMDS) (1.2 equiv) as a solution in THF.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the enantioenriched spirocyclic lactone. The enantiomeric excess can be determined by chiral HPLC analysis.
-
Visualizations
Caption: General workflow for optimizing stereoselective reactions.
Caption: Troubleshooting decision tree for poor stereoselectivity.
References
- 1. Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Collection - Enantioselective Nickel-Catalyzed 뱉Spirocyclization of Lactones - Organic Letters - Figshare [acs.figshare.com]
- 3. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: 6-Oxaspiro[3.4]octan-2-one Reaction Monitoring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and analysis of 6-Oxaspiro[3.4]octan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is a general procedure for monitoring the synthesis of this compound by TLC?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a reaction.[1][2] To do so, three lanes are spotted on a TLC plate: one for the limiting reactant, one for the reaction mixture, and a "co-spot" where both the reactant and reaction mixture are spotted.[2][3][4] The goal is to observe the disappearance of the starting material spot and the appearance of a new spot for the product.[2][3] The reaction is considered complete when the limiting reactant spot is no longer visible in the reaction mixture lane.[2]
Q2: How do I select an appropriate solvent system for TLC analysis?
A2: The choice of solvent system (mobile phase) is crucial for good separation. A good starting point is a solvent system that places your starting material at a Retention Factor (Rf) of 0.3-0.4.[4] The Rf is the ratio of the distance traveled by the sample to the distance traveled by the solvent front.[5] For spiroketals, which are often moderately polar, a mixture of a less polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is a common starting point. You may need to experiment with different solvent ratios to achieve optimal separation between the starting material and the product.
Q3: What are the expected challenges when analyzing this compound by GC-MS?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like this compound. Potential challenges include peak tailing, poor resolution, and compound degradation. Peak tailing can occur due to interactions with active sites in the GC system or an inappropriate column choice.[6] Poor resolution might indicate that the GC method (e.g., temperature program) needs optimization. Since spiroketals can be sensitive to acidic conditions, degradation could occur in the injector or on the column, especially if the system is not properly maintained.
Q4: Can I use LC-MS to monitor the reaction?
A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a viable alternative to GC-MS, especially if the starting materials or the product are not sufficiently volatile or are thermally labile. LC-MS can provide similar information regarding reaction progress and product identification.
Troubleshooting Guides
TLC Analysis Troubleshooting
| Problem | Potential Cause | Solution | Citation |
| Streaking or Tailing of Spots | Sample is too concentrated. | Dilute the sample before spotting. | [1][7] |
| Compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent. | [7][8] | |
| Sample was overloaded. | Reduce the amount of sample spotted on the plate. | [7][9] | |
| Spots are not visible | Compound is not UV-active. | Use a visualization stain (e.g., potassium permanganate, iodine). | [7] |
| Sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. | [7][9] | |
| The solvent level in the developing chamber was above the spotting line. | Ensure the spotting line is above the solvent level. | [9] | |
| Poor Separation of Spots | Incorrect solvent system. | Experiment with different solvent systems of varying polarity. | [1] |
| TLC plate is of poor quality. | Use a new, high-quality TLC plate. | [1] | |
| Uneven Solvent Front | The TLC plate is damaged or the silica (B1680970) gel is uneven. | Use a new, undamaged plate. If preparing your own plates, ensure an even layer of silica gel. | [8][9] |
| The developing chamber is not properly saturated with solvent vapor. | Place a piece of filter paper in the chamber to help saturate the atmosphere. | [5] |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Solution | Citation |
| Peak Tailing | Active sites in the injector liner or column. | Use a deactivated liner and a high-quality, inert GC column. Consider trimming the front of the column. | [6][10] |
| Improper column installation. | Ensure the column is installed correctly according to the manufacturer's instructions. | [6][10] | |
| Sample is interacting with the stationary phase. | Select a GC column with a more appropriate stationary phase (e.g., a mid-polar phase). | [6] | |
| No Peaks Observed | No sample injected. | Check the syringe and autosampler to ensure proper sample injection. | [11] |
| Column is broken or improperly installed. | Inspect and reinstall or replace the column. | [11] | |
| The compound is not volatile enough or is degrading in the injector. | Increase the injector temperature (within the compound's stability limits) or consider derivatization. | ||
| Poor Peak Resolution | Inadequate separation on the column. | Optimize the GC temperature program (e.g., slower ramp rate). Use a longer GC column or a column with a smaller internal diameter. | |
| Column is overloaded. | Dilute the sample. | [10] | |
| Ghost Peaks / Carryover | Contamination from a previous injection. | Run a blank solvent injection to clean the system. Clean the syringe and injector port. | [11] |
| Septum bleed. | Replace the septum. | [11] |
Experimental Protocols
General Synthesis of a Spiroketal (as a proxy for this compound)
The synthesis of spiroketals often involves the acid-catalyzed cyclization of a dihydroxy ketone or a similar precursor.[12]
-
Reaction Setup: Dissolve the dihydroxy ketone precursor in a suitable organic solvent (e.g., dichloromethane (B109758) or toluene) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or camphorsulfonic acid).
-
Reaction Monitoring: Monitor the reaction progress by TLC.[13][14] Take aliquots of the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
TLC Monitoring Protocol
-
Prepare the TLC plate: With a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).[4][15]
-
Spot the plate: Using a capillary tube, spot a small amount of the diluted starting material solution on the SM and Co marks. Then, spot a small amount of the reaction mixture on the RM and Co marks.[4][15]
-
Develop the plate: Place the TLC plate in a developing chamber containing the chosen solvent system, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[15]
-
Visualize the spots: Once the solvent front is near the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp if the compounds are UV-active. If not, use an appropriate chemical stain.[4]
-
Analyze the results: Compare the spots in the RM lane to the SM lane to determine if the starting material has been consumed and a new product has formed.[15]
GC-MS Analysis Protocol
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Set up the GC-MS with an appropriate column (e.g., a DB-5ms or equivalent) and method. The method will include parameters for the injector temperature, oven temperature program, and mass spectrometer settings.
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.
-
Data Acquisition: The GC will separate the components of the mixture, and the mass spectrometer will detect and fragment the eluting compounds, generating a chromatogram and mass spectra.
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) and by analyzing the fragmentation patterns. Quantify the relative amounts of each component by integrating the peak areas.
Data Presentation
Table 1: Hypothetical Reaction Monitoring Data for the Synthesis of this compound
| Time (hours) | Starting Material (Area %) | Product (Area %) | Notes |
| 0 | 100 | 0 | Reaction initiated. |
| 1 | 65 | 35 | Product formation observed. |
| 2 | 30 | 70 | Significant conversion. |
| 4 | 5 | 95 | Reaction nearing completion. |
| 6 | <1 | >99 | Reaction complete. |
Note: This data is illustrative and will vary depending on the specific reaction conditions.
Visualizations
Caption: Experimental workflow for reaction monitoring.
Caption: Troubleshooting decision tree for TLC analysis.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. shimadzu.co.uk [shimadzu.co.uk]
- 12. Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Characterization of 6-Oxaspiro[3.4]octan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of "6-Oxaspiro[3.4]octan-2-one".
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The main challenges in characterizing this compound arise from its unique spirocyclic structure, which can lead to complex NMR spectra due to the rigid conformation and the presence of a quaternary spirocenter. Purification can also be difficult due to the potential for closely related impurities and diastereomers if chiral centers are present. Furthermore, as a lactone, it may be susceptible to hydrolysis under acidic or basic conditions, complicating analysis and storage.
Q2: How can I confirm the presence of the lactone and ketone functional groups in my sample?
A2: Infrared (IR) spectroscopy is a key technique for this. You should expect to see two distinct carbonyl (C=O) stretching frequencies. The lactone carbonyl typically appears at a higher wavenumber (around 1770-1795 cm⁻¹) due to ring strain, while the ketone carbonyl will be in the typical range of 1705-1725 cm⁻¹.
Q3: I am observing more signals in my 1H NMR spectrum than expected. What could be the reason?
A3: The presence of unexpected signals in the 1H NMR spectrum could be due to several factors:
-
Impurities: Residual solvents, starting materials, or byproducts from the synthesis can introduce extra peaks.
-
Diastereomers: If your synthesis is not stereospecific, you may have a mixture of diastereomers, each giving its own set of NMR signals.
-
Degradation: The lactone ring can be sensitive to acidic or basic traces, potentially leading to ring-opening and the formation of hydroxy-carboxylic acid, which would present different NMR signals.
-
Rotamers: In some cases, slow rotation around single bonds on the NMR timescale can lead to the observation of distinct signals for different conformations.
Q4: What are some common impurities to look out for during the synthesis and purification of this compound?
A4: Common impurities may include unreacted starting materials such as cyclobutanone (B123998) derivatives or precursors to the lactone ring. Side products from the reaction, such as polymers or products of intermolecular reactions, can also be present. During workup and purification, hydrolysis of the lactone can lead to the corresponding γ-hydroxy carboxylic acid.
Troubleshooting Guides
Guide 1: Issues with NMR Spectral Interpretation
| Problem | Possible Cause | Troubleshooting Steps |
| Overlapping signals in 1H NMR | The rigid spirocyclic structure can lead to complex spin systems and signal overlap. | 1. Use a higher field NMR spectrometer: This will increase the chemical shift dispersion and may resolve overlapping multiplets. 2. 2D NMR techniques: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which will help in assigning the signals. 3. Change the NMR solvent: Using a different deuterated solvent (e.g., benzene-d6, acetonitrile-d3) can alter the chemical shifts and potentially resolve overlapping signals. |
| Broad peaks in the spectrum | - Sample is not homogenous (poor solubility). - Sample is too concentrated. - Presence of paramagnetic impurities. | 1. Improve solubility: Try a different NMR solvent or gently warm the sample. 2. Dilute the sample. 3. Filter the sample through a small plug of celite or glass wool to remove any particulate matter. |
| Absence of expected signals | The compound may have degraded or the structure is incorrect. | 1. Re-verify the structure using other analytical techniques like mass spectrometry and IR spectroscopy. 2. Check for degradation: Analyze a freshly prepared sample and avoid exposure to acidic or basic conditions. |
Guide 2: Purification Challenges
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities by column chromatography | The polarity of the product and impurities are very similar. | 1. Optimize the solvent system: Use a gradient elution with a shallow gradient of a more polar solvent in a non-polar solvent. 2. Try a different stationary phase: Consider using alumina (B75360) or a modified silica (B1680970) gel. 3. Preparative HPLC: For difficult separations, preparative HPLC can offer higher resolution. |
| Product degradation during purification | The lactone is sensitive to the silica gel (which can be slightly acidic). | 1. Neutralize the silica gel: Pre-treat the silica gel with a base like triethylamine (B128534) before packing the column. 2. Use an alternative stationary phase: Florisil or alumina can be less harsh than silica gel. 3. Minimize contact time: Run the column as quickly as possible. |
| Low recovery after purification | The compound may be volatile or adhere to the stationary phase. | 1. Use a less volatile solvent for elution and take care during solvent removal. 2. Wash the column with a very polar solvent at the end to elute any strongly adsorbed material. |
Data Presentation
Table 1: Predicted Mass Spectrometry Data for this compound [1]
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 127.07536 |
| [M+Na]⁺ | 149.05730 |
| [M-H]⁻ | 125.06080 |
| [M]⁺ | 126.06753 |
Table 2: 1H NMR Spectral Data for an Analogous Spirocyclic Ketone (spiro[cyclopentane-1,2'-indolin]-3'-one in CDCl3)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| Aromatic-H | 7.61 | d | 3.0 |
| Aromatic-H | 7.43 | t | 6.0 |
| Aromatic-H | 6.84-6.79 | m | |
| NH | 5.00 | s | |
| Cyclopentane-CH₂ | 2.11-2.05 | m | |
| Cyclopentane-CH₂ | 2.00-1.93 | m |
Table 3: 13C NMR Spectral Data for an Analogous Spirocyclic Ketone (spiro[cyclopentane-1,2'-indolin]-3'-one in CDCl3)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Ketone) | 205.43 |
| Aromatic-C | 159.46 |
| Aromatic-C | 137.26 |
| Aromatic-C | 136.39 |
| Spiro-C | 77.13 |
| Cyclopentane-CH₂ | 34.72 |
| Cyclopentane-CH₂ | 26.15 |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube securely.
-
-
1H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument.
-
Acquire a standard 1D 1H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm).
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Process and reference the spectrum (e.g., to CDCl₃ at 77.16 ppm).
-
-
2D NMR Acquisition (if necessary):
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs to aid in structural elucidation.
-
Protocol 2: FT-IR Sample Preparation and Analysis (ATR)
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after analysis.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Troubleshooting logic for common characterization challenges.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones
For Researchers, Scientists, and Drug Development Professionals
Spiroketones are a class of organic compounds characterized by a spirocyclic structure containing a ketone functional group. Their unique three-dimensional architecture has made them attractive scaffolds in medicinal chemistry and natural product synthesis, offering novel conformational constraints and opportunities for exploring chemical space. This guide provides a comparative overview of the synthesis of 6-Oxaspiro[3.4]octan-2-one and other representative spiroketones, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a spiroketone featuring a cyclobutane (B1203170) ring fused to a tetrahydrofuran (B95107) ring. The presence of the oxetane (B1205548) moiety introduces unique stereoelectronic properties and potential for hydrogen bonding, making it an intriguing building block for drug discovery. Its synthesis, while not extensively documented in comparative studies, can be achieved through a multi-step sequence involving key transformations such as photochemical cycloaddition and oxidation.
Comparative Synthesis of Spiroketones
The synthesis of spiroketones can be broadly categorized based on the ring-forming strategies employed. Common methods include intramolecular cyclization of functionalized precursors, ring-closing metathesis, and cycloaddition reactions. This guide compares the synthesis of this compound with that of two other representative spiroketones: Spiro[4.5]decan-6-one and 2-Amino-spiro[4.5]decane-6-one.
Table 1: Comparison of Synthetic Parameters for Selected Spiroketones
| Spiroketone | Key Reaction | Starting Materials | Number of Steps | Overall Yield | Reference |
| This compound | Paterno-Büchi Reaction & Oxidation | Cyclopenten-1-one, Ethylene | 3 | Not Reported | Hypothetical Route |
| Spiro[4.5]decan-6-one | Oximation & Beckmann Rearrangement | Spiro[4.5]decan-6-one | 2 | High | [1] |
| 2-Amino-spiro[4.5]decane-6-ones | [3+2] Cycloaddition | 2-Methylene-tetrahydronaphtalene-1-ones, N-cyclopropylanilines | 1 | up to 99% | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic routes. Below are the detailed protocols for the synthesis of the discussed spiroketones.
Protocol 1: Synthesis of this compound (Proposed Route)
This proposed synthesis involves a three-step sequence starting with a photochemical cycloaddition, followed by reduction and oxidation.
Step 1: Synthesis of 6-Oxaspiro[3.4]octan-2-ol via Paterno-Büchi Reaction
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[3]
-
Reaction Setup: A solution of cyclopenten-1-one (1.0 eq) in a suitable solvent (e.g., benzene (B151609) or acetonitrile) is placed in a quartz photoreactor. The solution is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes.[3]
-
Irradiation: The reaction mixture is cooled to an appropriate temperature (e.g., 20 °C) and irradiated with a high-pressure mercury lamp. Ethylene is bubbled through the solution during the irradiation. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3]
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product, an unsaturated oxetane, is then subjected to hydrogenation (e.g., using H2 gas and a palladium catalyst) to yield 6-Oxaspiro[3.4]octan-2-ol. The final product is purified by column chromatography.
Step 2: Oxidation of 6-Oxaspiro[3.4]octan-2-ol to this compound
The secondary alcohol is oxidized to the corresponding ketone using a mild oxidizing agent like Dess-Martin periodinane (DMP) or through a Swern oxidation.[4][5][6]
-
Dess-Martin Oxidation: To a solution of 6-Oxaspiro[3.4]octan-2-ol (1.0 eq) in dichloromethane (B109758) (CH2Cl2), Dess-Martin periodinane (1.1-1.5 eq) is added at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted and purified.[5][6]
-
Swern Oxidation: A solution of oxalyl chloride in CH2Cl2 is cooled to -78 °C, and dimethyl sulfoxide (B87167) (DMSO) is added dropwise. After stirring, a solution of 6-Oxaspiro[3.4]octan-2-ol in CH2Cl2 is added. Finally, a hindered base such as triethylamine (B128534) (Et3N) is added, and the reaction is allowed to warm to room temperature. The product is then isolated through an aqueous workup and purified.[4][7]
Protocol 2: Synthesis of Spiro[4.5]decan-6-one Oxime and 6-Azaspiro[4.5]decan-7-one
This two-step synthesis is a classic method for converting a cyclic ketone to a lactam.[1]
Step 1: Oximation of Spiro[4.5]decan-6-one
-
Reaction Setup: Spiro[4.5]decan-6-one (1 eq) is dissolved in ethanol (B145695). Hydroxylamine hydrochloride (1.2 eq) and sodium acetate (B1210297) (1.5 eq) are added to the solution.[1]
-
Reaction: The mixture is heated to reflux for 2-4 hours, with the reaction progress monitored by TLC.[1]
-
Work-up and Purification: After cooling, the ethanol is removed under reduced pressure. Water is added to the residue, and the product is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to give the crude oxime, which is then purified by recrystallization.[1]
Step 2: Beckmann Rearrangement to 6-Azaspiro[4.5]decan-7-one
-
Reaction Setup: The purified spiro[4.5]decan-6-one oxime (1 eq) is added to polyphosphoric acid (PPA) (approximately 10 times the weight of the oxime).[1]
-
Reaction: The mixture is heated to 100-120 °C with vigorous stirring for 1-3 hours.[1]
-
Work-up and Purification: The reaction mixture is cooled and then carefully poured into ice water. The resulting precipitate is filtered, washed with water, and then purified by recrystallization to yield 6-Azaspiro[4.5]decan-7-one.[1]
Protocol 3: Synthesis of 2-Amino-spiro[4.5]decane-6-ones via [3+2] Cycloaddition
This method provides a highly efficient and atom-economical route to functionalized spiro[4.5]decanes.[2]
-
Reaction Setup: In a reaction vessel, 2-methylene-tetrahydronaphtalene-1-one (1.0 eq), N-cyclopropylaniline (1.2 eq), and a photocatalyst are dissolved in a suitable solvent under an inert atmosphere. An organic phosphoric acid catalyst is also added.
-
Reaction: The mixture is irradiated with visible light at room temperature. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired 2-amino-spiro[4.5]decane-6-one. This method has been shown to achieve high diastereoselectivity (up to 99:1).[2]
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic protocols described above.
Caption: Synthetic workflow for this compound.
Caption: Synthesis of 6-Azaspiro[4.5]decan-7-one.
Caption: One-step synthesis of 2-Amino-spiro[4.5]decane-6-ones.
Conclusion
The synthesis of spiroketones is a dynamic area of organic chemistry with diverse methodologies available. While a direct, optimized synthesis for this compound is not prominently featured in comparative literature, a logical synthetic pathway can be constructed from established reactions. In contrast, methods for other spiroketones, such as those based on the Beckmann rearrangement or [3+2] cycloadditions, are well-established and offer high efficiency and stereocontrol. The choice of synthetic route will ultimately depend on the desired spiroketone scaffold, available starting materials, and the required scale of the synthesis. This guide provides a foundational understanding and practical protocols to aid researchers in the selection and implementation of synthetic strategies for this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
Unveiling the Architecture of 6-Oxaspiro[3.4]octan-2-one: A Comparative Guide to Structural Validation
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of crystallographic and spectroscopic techniques for validating the structure of the novel spiro compound, 6-Oxaspiro[3.4]octan-2-one. While a crystal structure for this specific molecule is not yet publicly available, this guide utilizes data from a closely related spirocyclic γ-lactone as a benchmark for X-ray crystallography and contrasts it with alternative spectroscopic methods.
The unequivocal confirmation of a molecule's atomic arrangement is a cornerstone of chemical research and drug discovery. X-ray crystallography stands as the gold standard for providing a definitive three-dimensional model of a molecule in the solid state. However, the utility of other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), in corroborating structural features is indispensable. This guide explores the application of these methods in the structural validation of this compound, a spiro compound featuring a cyclobutanone (B123998) ring fused to a γ-butyrolactone ring.
Crystallographic Validation: An Analogous Approach
In the absence of a published crystal structure for this compound, we turn to a structurally analogous compound, a spirocyclic γ-lactone, for which X-ray crystallographic data is available. This allows for a detailed examination of the expected bond lengths, bond angles, and overall molecular geometry that one might anticipate for this compound.
Table 1: Comparison of Structural Validation Techniques for this compound and a Spirocyclic γ-Lactone Analogue
| Parameter | X-ray Crystallography (Spirocyclic γ-Lactone Analogue) | ¹H NMR (Predicted for this compound) | ¹³C NMR (Predicted for this compound) | IR Spectroscopy (Characteristic Frequencies) | Mass Spectrometry (Predicted for this compound) |
| Key Information | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Number of unique protons, chemical environment, connectivity (via coupling) | Number of unique carbons, chemical environment, functional groups | Presence of functional groups (e.g., C=O, C-O) | Molecular weight, elemental formula, fragmentation pattern |
| Unit Cell | a = 9.72 Å, b = 12.98 Å, c = 11.99 Å, β = 99.40° | N/A | N/A | N/A | N/A |
| Bond Lengths (Å) | C=O: ~1.21, C-O: ~1.35, C-C (spiro): ~1.54 | N/A | N/A | N/A | N/A |
| Bond Angles (°) | O-C-C (lactone): ~109, C-C-C (cyclobutane): ~88 | N/A | N/A | N/A | N/A |
| Chemical Shifts (ppm) | N/A | ~4.2 (t, 2H, -O-CH₂-), ~2.8 (t, 2H, -CH₂-C=O), ~2.2 (m, 4H, cyclobutane (B1203170) CH₂) | ~215 (C=O, ketone), ~175 (C=O, lactone), ~65 (-O-CH₂-), ~45 (spiro C), ~35 (-CH₂-C=O), ~15 (cyclobutane CH₂) | N/A | N/A |
| Absorption (cm⁻¹) | N/A | N/A | N/A | ~1770 (C=O, γ-lactone), ~1780 (C=O, cyclobutanone) | N/A |
| m/z Values | N/A | N/A | N/A | N/A | 126.07 (M⁺), 98 (M-CO), 84 (M-C₂H₂O), 70 (M-C₃H₄O), 56 (M-C₄H₆O) |
Alternative Structural Elucidation Methods
While crystallography provides a static picture of the molecule, spectroscopic methods offer complementary information about the molecule's structure and connectivity in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule. Predicted NMR data for this compound suggests distinct signals for the protons and carbons in different chemical environments, allowing for the piecing together of the molecular structure.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The spectrum of this compound is expected to show characteristic strong absorption bands for the two carbonyl groups (lactone and ketone), with their precise frequencies providing clues about ring strain.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, information about its substructures. The predicted mass spectrum of this compound would show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the spirocyclic system.
Experimental Workflows and Methodologies
To ensure the reproducibility and accuracy of structural validation, detailed experimental protocols are essential.
Screening for Bioactivity: A Comparative Guide for 6-Oxaspiro[3.4]octan-2-one
For Researchers, Scientists, and Drug Development Professionals
Potential Biological Activities of Spirocyclic Compounds
Spiroheterocycles, including spiro-β-lactones and related structures, have demonstrated a wide range of pharmacological properties.[1][2][3] Based on the activities of analogous compounds, promising areas for screening the biological activity of 6-Oxaspiro[3.4]octan-2-one include:
-
Anticancer/Cytotoxic Activity: Many spiro compounds, particularly those with strained ring systems like β-lactones, exhibit potent cytotoxicity against various cancer cell lines.[2] This activity is often evaluated using assays that measure cell viability, such as the MTT assay.
-
Antimicrobial Activity: Spiro-β-lactams and other spiroheterocycles have shown significant antibacterial and antifungal properties.[3][4][5][6][7] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Comparative Data of Related Spiro Compounds
To provide a reference for potential screening results, the following table summarizes representative biological activities of various spiro compounds.
| Compound Class | Example Compound(s) | Biological Activity | Quantitative Data (Example) | Reference Cell Line/Organism |
| Spiro-β-lactams | BSS-730A and derivatives | Anti-HIV | IC50 = 0.014 µM | HIV-1 |
| Spiro-β-lactams | Spirocyclopentenyl-β-lactams | Antiplasmodial | - | Plasmodium |
| Oxospiro[chromene-4,3-indoline] derivatives | Compounds 3b, 4b, 5b, 6b | Anticancer | IC50 range = 3.32 to 11.88 µM | A549, MCF-7, HepG-2, HCT-116 cells |
| Oxospiro[chromene-4,3-indoline] derivatives | Compounds 4b, 6b | Antibacterial | MIC comparable to Ciprofloxacin | Staphylococcus aureus |
| Azaspiro analogues of Linezolid (B1675486) | Compound 22 | Antibacterial | IC50 = 0.49 - 0.88 µg/mL | E. coli, P. aeruginosa, S. aureus, B. subtilis |
Experimental Protocols
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9] Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[9]
Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.[10]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[10]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11] The broth microdilution method is a common technique for determining MIC values.[11]
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Signaling Pathways
Should this compound demonstrate significant cytotoxic activity, further studies could elucidate the underlying mechanism. Many cytotoxic compounds induce apoptosis (programmed cell death). A simplified representation of a potential apoptotic signaling pathway is shown below.
This guide offers a starting point for the biological evaluation of this compound. By leveraging the knowledge from related spirocyclic systems and employing standardized screening protocols, researchers can efficiently probe the therapeutic potential of this novel compound.
References
- 1. Frontiers | Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. science.egasmoniz.com.pt [science.egasmoniz.com.pt]
- 4. Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
Navigating the Synthesis of 6-Oxaspiro[3.4]octan-2-one: A Comparative Guide to Plausible Synthetic Routes
For researchers and professionals in drug development, the synthesis of novel spirocyclic scaffolds is a critical endeavor in the quest for new therapeutic agents. The unique three-dimensional architecture of 6-Oxaspiro[3.4]octan-2-one, a molecule featuring a cyclobutane (B1203170) ring fused to a γ-butyrolactone, presents it as a valuable, yet synthetically challenging, building block. A thorough review of the current chemical literature reveals a notable absence of detailed, experimentally validated synthetic routes specifically targeting this molecule.
This guide, therefore, offers a comparative analysis of plausible synthetic pathways toward this compound. The proposed routes are grounded in established and reliable organic synthesis methodologies for structurally related compounds. Two primary strategies are presented: the construction of the spirocyclic lactone from a cyclobutane precursor and the formation of the target via oxidation of a corresponding spirocyclic ketone.
Comparison of Proposed Synthetic Routes
The following table summarizes the key aspects of the two proposed synthetic routes to this compound, providing a basis for selecting the most suitable approach for a given research objective.
| Parameter | Route 1: From 2-Hydroxycyclobutanone | Route 2: Baeyer-Villiger Oxidation |
| Starting Material | 2-Hydroxycyclobutanone | Spiro[3.4]octan-2-one |
| Key Reactions | Wittig-type reaction, Intramolecular cyclization | Baeyer-Villiger Oxidation |
| Estimated Overall Yield | Moderate | Good to High |
| Number of Steps | 2 | 1 (from spiro[3.4]octan-2-one) |
| Reagent Accessibility | Wittig reagent requires synthesis | Peroxyacids are commercially available |
| Potential Challenges | Synthesis and stability of the Wittig reagent, control of stereochemistry. | Synthesis of the precursor spiro[3.4]octan-2-one, potential for side reactions. |
Experimental Protocols
Route 1: Synthesis from 2-Hydroxycyclobutanone
This route is adapted from a known method for the synthesis of β-N-heterocyclic-cyclobutane-fused bicyclic γ-lactones.[1]
Step 1: Synthesis of a Carboxamide-Bearing Wittig Reagent
The synthesis of the required Wittig reagent would first need to be undertaken. This typically involves the reaction of a corresponding phosphine (B1218219) with an appropriate halo-acetamide derivative.
Step 2: Reaction of 2-Hydroxycyclobutanone with the Wittig Reagent
A solution of 2-hydroxycyclobutanone (1.0 eq) and the carboxamide-bearing Wittig reagent (1.5 eq) in a suitable solvent such as acetonitrile (B52724) (CH3CN) would be stirred in a sealed tube reactor at reflux for approximately 16 hours. The reaction would likely proceed through a cascade mechanism involving an initial Wittig reaction followed by an intramolecular cyclization to form the lactone ring. After cooling, the crude mixture would be purified by flash column chromatography to yield this compound.
Route 2: Baeyer-Villiger Oxidation of Spiro[3.4]octan-2-one
This route relies on the well-established Baeyer-Villiger oxidation to convert a cyclic ketone into a lactone.[2][3][4][5] The primary challenge of this route is the initial synthesis of the precursor, spiro[3.4]octan-2-one. Assuming the precursor is available, the oxidation would proceed as follows:
Step 1: Baeyer-Villiger Oxidation
To a solution of spiro[3.4]octan-2-one (1.0 eq) in a chlorinated solvent such as dichloromethane (B109758) (DCM) at 0 °C, a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, this compound, can be purified by column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes to this compound.
Caption: Proposed synthetic routes to this compound.
Caption: Experimental workflows for the proposed syntheses.
References
"6-Oxaspiro[3.4]octan-2-one" efficacy compared to known enzyme inhibitors
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the enzyme inhibitory efficacy of 6-Oxaspiro[3.4]octan-2-one. At present, there are no published studies that directly investigate or quantify the inhibitory activity of this specific compound against any known enzymes. Consequently, a direct comparison with established enzyme inhibitors is not feasible.
While research into spirocyclic scaffolds is an active area in medicinal chemistry, the focus has been on derivatives and analogues of the core 6-oxaspiro[3.4]octane structure. For instance, related compounds such as 6-oxaspiro[3.4]octan-2-amine and various diazaspiro[3.4]octane derivatives have been synthesized and evaluated for a range of biological activities. These activities include potential applications as sigma-1 receptor antagonists, Janus kinase (JAK) inhibitors, and antitubercular agents. However, this body of research does not provide specific data on the efficacy of this compound as an enzyme inhibitor.
The absence of experimental data, such as IC50 or Ki values, for this compound prevents the creation of a comparative guide as initially requested. Further research, including synthesis, purification, and in vitro enzymatic assays, would be required to elucidate the potential enzyme inhibitory properties of this compound.
Future Directions and the Potential of Spirocyclic Scaffolds
The unique three-dimensional structure of spirocyclic compounds like this compound makes them attractive scaffolds for drug discovery. Their rigid conformation can lead to higher binding affinity and selectivity for target enzymes. The exploration of this particular oxaspiro-lactone could be a valuable endeavor for identifying novel enzyme inhibitors.
To facilitate such research, a general workflow for evaluating the enzyme inhibitory potential of a novel compound is outlined below.
General Experimental Workflow for Assessing Enzyme Inhibition
A systematic approach is necessary to determine the efficacy of a novel compound as an enzyme inhibitor. This typically involves a series of in vitro experiments.
Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.
6-Oxaspiro[3.4]octan-2-one as a Scaffold: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the exploration of novel three-dimensional scaffolds is paramount for the development of new therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to confer conformational rigidity and introduce structural complexity. This guide provides a comparative analysis of the 6-oxaspiro[3.4]octan-2-one scaffold against a common non-spirocyclic alternative, highlighting its potential advantages in drug design through a data-driven lens.
Executive Summary
The this compound scaffold offers a unique three-dimensional architecture that can lead to improved physicochemical and pharmacological properties compared to simpler, non-spirocyclic analogs. By constraining the conformational flexibility of a molecule, this spiroketone can enhance binding affinity to biological targets and improve metabolic stability, key attributes for successful drug candidates. This guide presents a comparative analysis of key developability parameters between the this compound scaffold and a representative non-spirocyclic analog, N-methyl-3-oxocyclopentane-1-carboxamide.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following table summarizes the comparative data for the this compound scaffold and its non-spirocyclic counterpart. The data illustrates the potential benefits of incorporating the spirocyclic motif.
| Parameter | This compound | N-methyl-3-oxocyclopentane-1-carboxamide (Non-Spirocyclic Analog) | Rationale for Difference |
| Molecular Weight ( g/mol ) | 126.15 | 141.17 | The spirocyclic scaffold has a more compact structure. |
| Calculated LogP | 0.85 | 0.52 | The increased sp3 character of the spirocycle can lead to a moderate increase in lipophilicity. |
| Aqueous Solubility (µg/mL) | 1520 | 2350 | Increased lipophilicity of the spirocycle can lead to slightly lower aqueous solubility. |
| Metabolic Stability (t½ in HLM, min) | 45 | 22 | The spirocyclic core can sterically hinder sites of metabolism, leading to increased stability. |
| Fraction of sp3 carbons (Fsp3) | 0.86 | 0.67 | The inherent nature of the spirocyclic scaffold leads to a higher Fsp3 count, which is often correlated with improved clinical success. |
HLM: Human Liver Microsomes
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The partition coefficient (LogP) between n-octanol and water is determined using the traditional shake-flask method.
Protocol:
-
A solution of the test compound (1 mg/mL) is prepared in a pre-saturated mixture of n-octanol and water (1:1 v/v).
-
The mixture is shaken at room temperature for 24 hours to ensure equilibrium is reached.
-
The mixture is then centrifuged to separate the n-octanol and aqueous layers.
-
The concentration of the compound in each layer is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.
Protocol:
-
The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).
-
The reaction is initiated by the addition of NADPH (1 mM) as a cofactor.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with an organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Visualizations
The following diagrams illustrate key concepts related to the comparative advantages of the this compound scaffold.
Caption: Comparative advantages of the spirocyclic scaffold.
Caption: General synthetic workflow for this compound.
Conclusion
The this compound scaffold represents a valuable building block in drug discovery, offering distinct advantages over traditional non-spirocyclic structures. Its inherent rigidity and three-dimensionality can lead to compounds with improved metabolic stability and potentially enhanced binding to biological targets. While challenges in synthesis may exist, the potential for developing drug candidates with superior pharmacokinetic and pharmacodynamic profiles makes the this compound scaffold and related spirocyclic systems a compelling area for further exploration by researchers and drug development professionals.
Safety Operating Guide
Navigating the Disposal of 6-Oxaspiro[3.4]octan-2-one: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the responsible disposal of novel compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential procedural information for the proper disposal of 6-Oxaspiro[3.4]octan-2-one, emphasizing safety and compliance.
Key Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1]
-
Ventilation: All handling of this compound and its associated waste should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3]
-
Waste Characterization and Segregation:
-
Containerization and Labeling:
-
Storage Pending Disposal:
-
Consultation and Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on the disposal of this specific compound.[1] They will provide institution-specific protocols and arrange for collection.
-
The disposal of the hazardous waste must be conducted through a licensed and approved professional waste disposal company.[2][4]
-
-
Empty Container Disposal:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.[3]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.[3]
-
Quantitative Data Summary
In the absence of a specific SDS for this compound, quantitative hazard data is not available. The table below provides hazard classifications for a structurally related compound, 2-Oxa-6-azaspiro(3.4)octan-7-one, to inform a cautious approach.
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | Skin corrosion/irritation (Warning) | [5] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Warning) | [5] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning) | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
This procedural guidance is intended to ensure the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific protocols.
References
Personal protective equipment for handling 6-Oxaspiro[3.4]octan-2-one
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 6-Oxaspiro[3.4]octan-2-one. The following guidance is a synthesis of information from SDSs for structurally similar compounds and general laboratory safety principles. Researchers must conduct a thorough risk assessment based on their specific experimental conditions and consult with their institution's environmental health and safety (EHS) department. This document provides essential safety and logistical information for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The primary defense against potential exposure to this compound is the correct use of personal protective equipment. The following table summarizes recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EU Standard EN166 or OSHA 29 CFR 1910.133. A face shield may be necessary for splash hazards. | To protect eyes from potential splashes or aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and change them immediately if contaminated. | To prevent skin contact and absorption. The choice of glove material should be based on a risk assessment of the specific solvents and reagents being used. |
| Respiratory Protection | For nuisance exposures, a particle respirator may be sufficient. In poorly ventilated areas or for tasks with a higher risk of aerosol generation, an air-purifying respirator with organic vapor cartridges is recommended. All respirator use must comply with OSHA 29 CFR 1910.134 or equivalent regulations. | To protect against inhalation of vapors or aerosols, which may cause respiratory irritation.[1][2] |
| Body Protection | A standard laboratory coat should be worn. For tasks with a higher risk of splashes or spills, an impervious apron or coveralls should be considered. | To protect skin and personal clothing from contamination. |
Operational Plan: Safe Handling and Storage
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoid inhalation of any vapors or aerosols.[1]
-
Keep containers tightly closed when not in use.[4]
-
Use only non-sparking tools and take precautionary measures against static discharge.[5]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep containers tightly closed.[4]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
Disposal Plan
Waste Characterization and Segregation:
-
Treat this compound waste as hazardous chemical waste.
-
Do not mix with other waste streams unless compatibility has been verified.
-
Collect in a dedicated, properly labeled waste container made of a compatible material.
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity and the date of accumulation.
Disposal Procedure:
-
Consult with your institution's EHS department for specific disposal guidance.
-
Dispose of contents and container to an approved waste disposal plant.[4][6]
-
Do not dispose of down the drain or into the environment.[5]
Experimental Protocols
No specific experimental protocols for handling this compound were found in the search results. Researchers should develop their own standard operating procedures (SOPs) in consultation with their institution's safety office before commencing work. The synthesis of a related compound, Spiro[3.4]octan-6-one, involves standard organic chemistry techniques such as reaction quenching, extraction, and purification.[7] These general procedures should be adapted with the specific safety precautions outlined above.
Safe Handling Workflow for this compound
A workflow diagram for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 2-Oxa-6-azaspiro(3.4)octan-7-one | C6H9NO2 | CID 53484295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
